7-Bromochroman-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJNBPPWJRERLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640970 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016804-06-0 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromochroman-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromochroman-4-amine is a heterocyclic organic compound belonging to the chroman class of molecules. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for this compound, alongside a discussion of the potential biological significance of this class of compounds. Due to the limited availability of direct experimental data for this specific molecule, information from closely related analogues and established synthetic methodologies is presented to provide a thorough resource for research and development.
Chemical Structure and Properties
This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, with a bromine atom substituted at the 7-position and an amine group at the 4-position.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-bromo-3,4-dihydro-2H-chromen-4-amine | N/A |
| Synonyms | 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine | [1] |
| CAS Number | 1016804-06-0 (racemic) | [1] |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | [2] |
| SMILES | NC1CCOC2=C1C=C(Br)C=C2 | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor ketone, 7-bromochroman-4-one, followed by its conversion to the amine via reductive amination.
Synthesis of 7-bromochroman-4-one
A common method for the synthesis of 7-bromochroman-4-one is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.
Experimental Protocol:
-
Reaction Setup: A mixture of 3-(3-bromophenoxy)propanoic acid and a dehydrating agent/catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is prepared in a suitable reaction vessel.
-
Reaction Conditions: The mixture is heated, typically in the range of 80-120 °C, with stirring for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by pouring it onto ice water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 7-bromochroman-4-one.
Reductive Amination of 7-bromochroman-4-one
The conversion of the ketone to the primary amine is achieved through reductive amination. While a specific protocol for 7-bromochroman-4-one is not detailed in the literature, a general procedure using sodium cyanoborohydride is widely applicable.[3]
Representative Experimental Protocol:
-
Reaction Setup: To a solution of 7-bromochroman-4-one in methanol, ammonium acetate is added, and the mixture is stirred at room temperature.
-
Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours to overnight, with progress monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine can be purified by column chromatography on silica gel.
Biological Activity and Potential Signaling Pathways
While no specific biological activity has been reported for this compound, the chroman and chroman-4-amine scaffolds are present in numerous biologically active molecules.
-
Anticancer Activity: Various derivatives of chroman-4-one have been investigated as potential anticancer agents. For instance, some substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, a class of enzymes implicated in cancer and neurodegenerative diseases.[2]
-
PD-1/PD-L1 Inhibition: Recently, chroman derivatives have been explored as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.
-
Antimicrobial and Anti-inflammatory Activity: The chroman-4-one scaffold is also associated with antimicrobial and anti-inflammatory properties.[4]
Given the established activities of related compounds, this compound represents a valuable scaffold for further investigation in drug discovery programs targeting these pathways.
Conclusion
This compound is a readily accessible synthetic intermediate with potential for further elaboration in medicinal chemistry. While specific experimental data on its physicochemical properties and biological activities are currently limited in the public domain, the well-documented biological relevance of the chroman scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to facilitate future research in this area.
References
- 1. 7-broMo-3,4-dihydro-2H-chroMen-4-aMine CAS#: 1016804-06-0 [amp.chemicalbook.com]
- 2. 1213134-75-8|(S)-7-bromochroman-4-amine|BLD Pharm [bldpharm.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine | C9H6BrClF3N3 | CID 134262960 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-7-bromochroman-4-amine CAS number and specifications
CAS Number: 1213134-75-8
Disclaimer: This document summarizes publicly available information on (S)-7-bromochroman-4-amine. Detailed experimental protocols and biological studies on this specific molecule are limited in peer-reviewed literature. The information provided herein is intended for research professionals and should be used as a reference guide.
Compound Specifications
(S)-7-bromochroman-4-amine is a chiral organic compound belonging to the chromane class. It is often available as a free base or as a hydrochloride salt. The specifications for both forms, as compiled from various chemical suppliers, are presented below.
Table 1: Specifications of (S)-7-bromochroman-4-amine and its Hydrochloride Salt
| Property | (S)-7-bromochroman-4-amine | (S)-7-bromochroman-4-amine hydrochloride |
| CAS Number | 1213134-75-8[1][2] | 2565794-06-9[3][4] |
| Molecular Formula | C₉H₁₀BrNO[1] | C₉H₁₁BrClNO[4] |
| Molecular Weight | 228.09 g/mol [1] | 264.55 g/mol |
| Purity | Typically ≥95%[3] | Typically ≥95%[3] |
| Appearance | Not specified (likely a solid) | Solid[3] |
| Storage | Inert atmosphere, room temperature[3] | Inert atmosphere, room temperature[3] |
| MDL Number | MFCD09256271[1] | MFCD24435625 |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 7-bromochroman-4-one.
Caption: Proposed synthetic workflow for (S)-7-bromochroman-4-amine.
General Experimental Protocol (Proposed)
This protocol is a generalized procedure for the asymmetric reductive amination of a ketone and has not been specifically validated for 7-bromochroman-4-one.[5][6][7] Researchers should conduct their own optimization.
Objective: To synthesize (S)-7-bromochroman-4-amine from 7-bromochroman-4-one via asymmetric reductive amination.
Materials:
-
7-bromochroman-4-one (CAS: 18442-22-3)[8]
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Chiral catalyst or auxiliary (e.g., a chiral phosphoric acid or a chiral sulfinamide)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), Hantzsch ester)[6][9]
-
Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Imine Formation:
-
To a solution of 7-bromochroman-4-one in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the ammonia source and the chiral catalyst/auxiliary.
-
Stir the mixture at room temperature or with gentle heating to facilitate the formation of the chiral imine or enamine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
-
Reduction:
-
Once the imine formation is deemed complete, cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature).
-
Add the reducing agent portion-wise, monitoring the internal temperature.
-
Allow the reaction to stir until completion, as indicated by analytical monitoring.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate solution or water).
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (S)-7-bromochroman-4-amine.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.
Biological Activity and Potential Applications
There is no specific information in the reviewed literature regarding the biological activity or signaling pathways of (S)-7-bromochroman-4-amine. However, the broader class of chromane derivatives has been investigated for a wide range of therapeutic applications.
-
General Biological Activities of Chromanes: Chromane and its derivatives are known to exhibit various pharmacological properties, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities.[10]
-
Potential as CNS Agents: Chiral aminochromans have been explored as potential treatments for depression and anxiety, acting as selective 5HT₁A-agonists.[11]
-
Anticancer and Antioxidant Properties: Bromophenol derivatives, which share structural similarities, have been studied for their potential as antioxidant and anticancer agents.[12]
It is important to note that these activities are for the general class of compounds and have not been confirmed for (S)-7-bromochroman-4-amine specifically. This compound is primarily available as a research chemical, likely for use as a building block in the synthesis of more complex molecules in drug discovery and development. Due to the lack of specific biological data, a signaling pathway diagram cannot be provided at this time.
References
- 1. 1213134-75-8|(S)-7-bromochroman-4-amine|BLD Pharm [bldpharm.com]
- 2. (S)-7-Bromochroman-4-amine | CAS#:1213134-75-8 | Chemsrc [chemsrc.com]
- 3. (S)-7-Bromochroman-4-amine hydrochloride | 2565794-06-9 [sigmaaldrich.com]
- 4. (S)-7-Bromochroman-4-amine hydrochloride | 2565794-06-9 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. 7-bromochroman-4-one CAS#: 18442-22-3 [m.chemicalbook.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 7-Bromochroman-4-amine from 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 7-bromochroman-4-amine from its ketone precursor, 7-bromochroman-4-one. This document details the primary synthetic methodologies, offers detailed experimental protocols, and presents quantitative data to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The chroman scaffold is a privileged structure found in a wide array of natural products and synthetic molecules with diverse pharmacological activities. The presence of a bromine atom at the 7-position and an amine group at the 4-position offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on the direct conversion of 7-bromochroman-4-one to the corresponding primary amine, a critical transformation for the elaboration of this scaffold.
Synthetic Strategies
The conversion of a ketone to a primary amine can be achieved through several synthetic pathways. The most common and direct method is reductive amination . Alternative, though often less direct, routes include the formation and subsequent reduction of an oxime intermediate .
Reductive Amination
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] This one-pot reaction typically involves the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the corresponding amine by a suitable reducing agent.
A variety of ammonia sources and reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling. Common ammonia sources include ammonium acetate, ammonium chloride, or aqueous/gaseous ammonia. For the reduction of the intermediate imine, several hydride-based reducing agents are effective, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly well-suited due to their mild nature and selectivity for the iminium ion over the starting ketone.[1] Standard sodium borohydride (NaBH₄) can also be used, though it may require more careful control of reaction conditions to avoid premature reduction of the ketone.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from 7-bromochroman-4-one.
Method 1: Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride
This protocol is adapted from established procedures for the reductive amination of ketones to primary amines.
Reaction Scheme:
Figure 1: Reductive amination of 7-bromochroman-4-one.
Materials:
-
7-Bromochroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 7-bromochroman-4-one (1.0 eq) in a mixture of methanol and dichloromethane, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Add sodium cyanoborohydride (2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Method 2: Two-Step Synthesis via an Oxime Intermediate
This method involves the conversion of the ketone to an oxime, which is then reduced to the primary amine.
Reaction Workflow:
Figure 2: Two-step synthesis via an oxime intermediate.
Step 1: Synthesis of 7-Bromochroman-4-one oxime
Materials:
-
7-Bromochroman-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 7-bromochroman-4-one (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-bromochroman-4-one oxime.
Step 2: Reduction of 7-Bromochroman-4-one oxime
Materials:
-
7-Bromochroman-4-one oxime
-
Reducing agent (e.g., Zinc dust and acetic acid, or catalytic hydrogenation with H₂/Pd-C)
-
Appropriate solvent (e.g., Acetic acid, Ethanol)
Procedure (using Zn/AcOH):
-
Suspend 7-bromochroman-4-one oxime (1.0 eq) in acetic acid.
-
Cool the mixture in an ice bath and add zinc dust (5.0 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove excess zinc.
-
Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
The following tables summarize the key reactants and expected outcomes for the synthesis of this compound.
Table 1: Reactants and Stoichiometry for Reductive Amination
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 7-Bromochroman-4-one | 227.05 | 1.0 |
| Ammonium Acetate | 77.08 | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 2.0 |
Table 2: Product Characterization Data (Predicted)
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons (d, d, s), benzylic CH-NH₂ proton (t or m), CH₂ protons adjacent to oxygen (t), CH₂ protons at C3 (m). |
| ¹³C NMR | Aromatic carbons, benzylic CH-NH₂ carbon, carbons of the chroman ring. |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to C₉H₁₀BrNO. |
| IR Spectroscopy | N-H stretching (primary amine), C-N stretching, aromatic C-H stretching, C-Br stretching. |
Conclusion
The synthesis of this compound from 7-bromochroman-4-one is most efficiently achieved through one-pot reductive amination. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent provides a mild and selective method for this transformation. The two-step process involving an oxime intermediate offers an alternative route. This guide provides detailed protocols and a framework for the synthesis and characterization of this important building block, facilitating its application in drug discovery and development. Researchers should optimize the reaction conditions and purification methods for their specific needs to achieve the best results.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromochroman-4-amine
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromochroman-4-amine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes expected spectroscopic characteristics based on the known properties of its constituent functional groups and structurally related compounds. The methodologies for acquiring such data are also detailed.
Molecular Structure
This compound possesses a chroman core structure with a bromine atom substituted at the 7-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring.
Chemical Structure:
Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.3 - 7.0 | m | 3H | Aromatic Protons (H-5, H-6, H-8) |
| ~ 4.2 - 4.0 | m | 2H | O-CH₂ (H-2) |
| ~ 3.8 - 3.6 | t | 1H | CH-NH₂ (H-4) |
| ~ 2.2 - 1.8 | m | 2H | CH₂ (H-3) |
| ~ 1.7 (broad s) | s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-O (Aromatic) |
| ~ 130 - 135 | C-Br (Aromatic) |
| ~ 115 - 130 | Aromatic CH |
| ~ 110 - 115 | Aromatic C (quaternary) |
| ~ 65 - 70 | O-CH₂ (C-2) |
| ~ 45 - 50 | CH-NH₂ (C-4) |
| ~ 30 - 35 | CH₂ (C-3) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3250 | Medium | N-H Stretch | Primary Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic |
| 1650 - 1580 | Medium | N-H Bend | Primary Amine |
| 1600 - 1450 | Strong | C=C Stretch | Aromatic Ring |
| 1260 - 1200 | Strong | C-O Stretch | Aryl Ether |
| 1070 - 1030 | Medium | C-N Stretch | Aliphatic Amine |
| ~ 800 | Strong | C-H Bend | Aromatic (out-of-plane) |
| ~ 600 | Medium | C-Br Stretch | Aryl Bromide |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 228/230 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 211/213 | Loss of NH₃ |
| 183/185 | Loss of C₂H₄O (retro-Diels-Alder fragmentation) |
| 134 | Loss of Br |
Experimental Protocols
The acquisition of the spectroscopic data presented above would typically follow these standard experimental procedures.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-220 ppm.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
3.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is used. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structure elucidation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship of spectroscopic data for structure elucidation.
Navigating the Unknown: A Technical Guide to the Solubility and Stability of 7-Bromochroman-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromochroman-4-amine hydrochloride is a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a framework for researchers to approach the characterization of this compound hydrochloride. In the absence of specific published data for this compound, this document outlines general principles, predictive insights, and detailed, adaptable experimental protocols for determining its solubility and stability profiles. The guide is intended to be a practical resource for generating the crucial data required for its advancement in a research and development setting.
Introduction
This guide aims to bridge this gap by providing a comprehensive set of principles and experimental methodologies that researchers can employ to characterize this compound hydrochloride. By following the outlined protocols, laboratories can generate the necessary data to inform formulation development, analytical method development, and overall drug discovery and development strategy.
Physicochemical Properties: An Overview
While specific experimental data for this compound hydrochloride is lacking, its structure as a hydrochloride salt of a primary amine fused to a chroman ring system allows for some general predictions regarding its properties.
Table 1: Predicted Physicochemical Properties of this compound Hydrochloride
| Property | General Prediction | Rationale |
| Form | Crystalline Solid | Amine hydrochloride salts are typically crystalline solids at room temperature. |
| Aqueous Solubility | Likely soluble in water | The hydrochloride salt form significantly increases the polarity of the molecule, promoting solubility in aqueous media.[1][2] The pH of the solution will have a substantial impact on solubility.[3] |
| Organic Solvent Solubility | Lower solubility in non-polar organic solvents | As an ionic salt, it is expected to have limited solubility in non-polar solvents like hexanes and ethers. Solubility in polar organic solvents like methanol and ethanol is likely to be higher than in non-polar solvents.[1] |
| pKa | Estimated around 8-10 for the protonated amine | This is a typical range for the conjugate acid of a primary amine. The actual pKa will be influenced by the electron-withdrawing effects of the bromine and the chroman ring system. |
| Stability | Susceptible to oxidation and pH-dependent degradation | The amine functional group can be prone to oxidation.[4] The chroman ether linkage may be susceptible to cleavage under strong acidic or basic conditions. |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound hydrochloride. This method can be adapted for various solvents and buffer systems.
Equilibrium Solubility Assessment
Objective: To determine the concentration of this compound hydrochloride in a saturated solution of a given solvent or buffer at a specific temperature.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Equilibrium Solubility Determination
Stability Assessment and Forced Degradation Studies
Understanding the intrinsic stability of this compound hydrochloride is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies are designed to accelerate the degradation process and are a key component of developing stability-indicating analytical methods.[4][5][6]
General Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradants and establish a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Suitable organic solvent for initial dissolution (if necessary)
-
pH meter
-
Heating oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Methodology:
A stock solution of this compound hydrochloride (e.g., 1 mg/mL) should be prepared. Aliquots of this stock solution are then subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.
Table 2: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix the drug solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.[4] |
| Basic Hydrolysis | Mix the drug solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60 °C) for a specified time. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[4] |
| Oxidative Degradation | Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time. Withdraw samples and dilute for analysis.[4] |
| Thermal Degradation | Expose the solid drug substance to dry heat in an oven (e.g., 80-100 °C) for a specified period. Also, expose a solution of the drug to heat. Withdraw samples, dissolve/dilute as appropriate, and analyze. |
| Photolytic Degradation | Expose a solution of the drug and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.[6] |
Sample Analysis: All stressed samples should be analyzed by a suitable stability-indicating HPLC method, preferably with a PDA detector to check for peak purity and a mass spectrometer to help identify the mass of potential degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without being excessive.[6]
Workflow for Forced Degradation Studies
Conclusion
While specific solubility and stability data for this compound hydrochloride are not currently available in the public domain, this guide provides researchers with a robust framework for generating this critical information. The predicted physicochemical properties, based on its chemical structure, suggest that it is a water-soluble crystalline solid with potential stability challenges related to its amine and chroman moieties. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical starting point for any laboratory to thoroughly characterize this compound. The data generated from these studies will be invaluable for advancing the development of this compound hydrochloride as a potential therapeutic agent.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Rising Therapeutic Potential of Chroman-4-Amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While much attention has been given to chroman-4-ones, a growing body of evidence highlights the significant therapeutic potential of chroman-4-amine derivatives. The introduction of an amine group at the C-4 position offers a critical point for structural diversification, leading to compounds with promising anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of chroman-4-amine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Synthesis of Chroman-4-Amine Derivatives
The primary synthetic route to chroman-4-amine derivatives involves the reductive amination of the corresponding chroman-4-one precursor. This versatile method allows for the introduction of a wide variety of substituents on the amine nitrogen, enabling extensive structure-activity relationship (SAR) studies.
General Synthetic Protocol: Reductive Amination of Chroman-4-ones
A solution of the desired chroman-4-one (1 equivalent) and the appropriate primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is stirred at room temperature. A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is then added portion-wise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the desired chroman-4-amine derivative.
Anticancer Activity
Chroman-4-amine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected Chroman-4-Amine Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| 6i | MCF-7 (Breast) | 34.7 | Doxorubicin | Not Reported |
| 4s | MDA-MB-435 (Melanoma) | 15.43 (GP) | Not Reported | Not Reported |
| 4u | MDA-MB-435 (Melanoma) | 6.82 (GP) | Not Reported | Not Reported |
*GP: Growth Percent. Lower values indicate higher activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chroman-4-amine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway: MAPK/ERK Pathway
Several chroman derivatives have been shown to exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[6][][8]
References
- 1. fiveable.me [fiveable.me]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathway | Abcam [abcam.com]
- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
The Versatile Scaffold: A Technical Guide to 7-Bromochroman-4-amine in Medicinal Chemistry
For Immediate Release
[City, State] – December 27, 2025 – The chroman scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among its derivatives, 7-Bromochroman-4-amine emerges as a particularly valuable scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, key derivatives, and applications, tailored for researchers, scientists, and drug development professionals.
The strategic placement of a bromine atom at the 7-position and an amine group at the 4-position offers a unique combination of features. The bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a wide chemical space. The amine group provides a crucial point for interaction with biological targets, often forming key hydrogen bonds.
Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that begins with the preparation of its ketone precursor, 7-bromochroman-4-one.
Experimental Protocol: Synthesis of 7-bromochroman-4-one
A common and effective method for the synthesis of 7-bromochroman-4-one involves the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.
Materials:
-
3-(3-bromophenoxy)propanoic acid
-
Acid-activated Montmorillonite K-10 clay
-
Toluene
-
Dichloromethane
Procedure:
-
A mixture of 3-(3-bromophenoxy)propanoic acid and acid-activated Montmorillonite K-10 (300% by weight) is suspended in toluene.
-
The mixture is heated to reflux under an inert atmosphere for approximately 30-45 minutes.
-
Upon completion, the reaction mixture is cooled, and dichloromethane is added.
-
The solid catalyst is removed by filtration and washed with dichloromethane.
-
The combined organic filtrates are concentrated under reduced pressure to yield the crude 7-bromochroman-4-one, which can be further purified.[1]
Experimental Protocol: Synthesis of this compound via Reductive Amination
The conversion of 7-bromochroman-4-one to this compound is typically achieved through reductive amination. This process involves the formation of an intermediate imine, which is then reduced to the corresponding amine.
Materials:
-
7-bromochroman-4-one
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride
-
Methanol
Procedure:
-
7-bromochroman-4-one is dissolved in methanol.
-
An excess of ammonium acetate is added to the solution, followed by the portion-wise addition of sodium cyanoborohydride.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield this compound.
Application in Drug Discovery: Inhibition of Stearoyl-CoA Desaturase (SCD)
A notable application of the this compound scaffold is in the development of inhibitors for stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases such as obesity, diabetes, and fatty liver disease.
Derivatives of 7-aminochroman have been synthesized and evaluated for their inhibitory activity against SCD. The general structure involves the acylation of the 4-amino group with various substituted aroyl chlorides.
Quantitative Data: SCD Inhibition by an N-Aroyl-7-bromochroman-4-amine Derivative
| Compound ID | Structure | Target | IC50 (nM) |
| 1 | N-((4S)-7-bromo-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide | Human SCD1 | 15 |
Data sourced from patent WO2008044799A1.
This data highlights the potential of the this compound scaffold in generating potent enzyme inhibitors. The specific stereochemistry at the 4-position and the nature of the N-acyl group are critical for activity.
Signaling Pathway of SCD Inhibition
SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids, primarily converting stearoyl-CoA to oleoyl-CoA. Inhibition of SCD leads to a decrease in these fatty acids, which in turn affects various metabolic pathways, including lipid metabolism and insulin signaling.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its versatile synthesis and the ability to introduce diverse functionalities make it an attractive starting point for drug discovery programs targeting a range of diseases. The demonstrated potent inhibition of SCD by a derivative of this scaffold underscores its utility in addressing metabolic disorders. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.
References
The Discovery and First Synthesis of Novel Chroman-4-Amine Compounds: A Technical Guide for Drug Development Professionals
Introduction: The chroman scaffold is a privileged heterocyclic system renowned for its prevalence in a wide array of biologically active natural products and synthetic compounds. As a core structural motif, it offers a rigid framework that can be strategically functionalized to interact with various biological targets. While chroman-4-one derivatives have been extensively explored, the introduction of an amine functionality at the 4-position unlocks new possibilities for creating compounds with distinct pharmacological profiles. The chroman-4-amine core provides a chiral center and a basic nitrogen atom, enabling the formation of specific hydrogen bonds and salt bridge interactions within protein binding sites, making these compounds highly attractive for drug discovery programs targeting enzymes and receptors. This technical guide provides an in-depth overview of the discovery and first synthesis of novel chroman-4-amine compounds, with a focus on their potential as therapeutic agents.
Synthetic Pathways to the Chroman-4-Amine Core
The synthesis of chroman-4-amine derivatives is a multi-step process that typically begins with the corresponding chroman-4-one. The general synthetic strategy involves the stereoselective reduction of the ketone, conversion to an intermediate with a leaving group, and subsequent nucleophilic substitution with an azide, followed by reduction to the primary amine. This approach allows for the establishment of the desired stereochemistry at the C4 position.
Caption: General synthetic workflow for the preparation of chroman-4-amine compounds.
Discovery of Novel Chroman-4-Amine Derivatives as DPP-4 Inhibitors
A significant breakthrough in the development of chroman-4-amine based therapeutics was the discovery of a series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as potent and selective inhibitors of dipeptidyl peptidase 4 (DPP-4).[1] DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.
Rational drug design, starting from a natural product lead, led to the synthesis of novel chroman-amine derivatives with remarkable potency.[1] The introduction of the amine functionality was pivotal in achieving high affinity for the DPP-4 active site.
Quantitative Data: In Vitro DPP-4 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives against human DPP-4.
| Compound ID | R | IC50 (nM)[1] |
| 22a | H | 2.0 |
| 24a | F | 2.0 |
| Omarigliptin (control) | - | 1.6 |
Data sourced from a 2016 study on novel DPP-4 inhibitors.[1]
The data clearly demonstrates that the novel chroman-4-amine derivatives exhibit potent, low nanomolar inhibition of DPP-4, comparable to the clinically used drug omarigliptin.[1] Compound 22a was also shown to have a long-lasting pharmacological effect, with a greater than 80% inhibition of DPP-4 activity 24 hours after a 3 mg/kg oral dose in vivo.[1]
Signaling Pathway
The therapeutic effect of these novel chroman-4-amine compounds is achieved through the modulation of the incretin pathway. By inhibiting DPP-4, they prevent the degradation of GLP-1, leading to a cascade of downstream effects that ultimately result in improved glycemic control.
Caption: The signaling pathway of DPP-4 inhibition by novel chroman-4-amine compounds.
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations involved in the preparation of the chroman-4-amine core.
Protocol 1: General Procedure for the Synthesis of Chroman-4-ones
This procedure describes a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.
-
Materials: Appropriate 2'-hydroxyacetophenone (1.0 equiv), appropriate aldehyde (1.1 equiv), Diisopropylethylamine (DIPA) (1.1 equiv), Ethanol.
-
Procedure:
-
To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone, ethanol (to make a 0.4 M solution), the aldehyde, and DIPA.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase with 1 M NaOH (aq), 1 M HCl (aq), water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
-
Protocol 2: Asymmetric Synthesis of (R)-Chroman-4-amines from Chroman-4-ones
This multi-step protocol outlines the conversion of a chroman-4-one to the corresponding chiral amine.
-
Step 1: Enantioselective CBS Reduction to (S)-Chroman-4-ol
-
Materials: Chroman-4-one, (R)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide complex (BMS), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the chroman-4-one in anhydrous THF under an inert atmosphere.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution.
-
Cool the mixture to the appropriate temperature (e.g., 0 °C or -20 °C) and slowly add the BMS solution.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction carefully with methanol, followed by 1 M HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by chromatography to obtain the (S)-chroman-4-ol.
-
-
-
Step 2: Azide Inversion to (R)-Chroman-4-azide
-
Materials: (S)-Chroman-4-ol, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene.
-
Procedure:
-
Dissolve the (S)-chroman-4-ol in anhydrous toluene under an inert atmosphere.
-
Add DBU and cool the mixture to 0 °C.
-
Add DPPA dropwise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitored by TLC).
-
Dilute with an organic solvent, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the (R)-chroman-4-azide.
-
-
-
Step 3: Reduction to (R)-Chroman-4-amine
-
Materials: (R)-Chroman-4-azide, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the (R)-chroman-4-azide in methanol.
-
Add the 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-chroman-4-amine. The product can be further purified by salt formation or chromatography.
-
-
References
In Silico Deep Dive: Predicting the ADME Profile of 7-Bromochroman-4-amine
For Immediate Release
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This technical guide provides a comprehensive, in silico evaluation of the predicted ADME profile of 7-Bromochroman-4-amine, a novel chroman derivative with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the predicted pharmacokinetic characteristics of this molecule, alongside standardized experimental protocols for in vitro validation.
Executive Summary
Computational analysis of this compound suggests a favorable ADME profile for oral bioavailability. The molecule exhibits promising characteristics in terms of intestinal absorption and blood-brain barrier permeability. Predictions indicate that it is not a substrate for P-glycoprotein, suggesting a lower potential for efflux-mediated resistance. Furthermore, the compound is predicted to be an inhibitor of key cytochrome P450 enzymes, a factor that requires consideration in potential drug-drug interactions. The following sections provide a detailed breakdown of these predicted properties, alongside methodologies for their experimental verification.
Predicted Physicochemical and ADME Properties
The ADME profile of a drug candidate is intrinsically linked to its fundamental physicochemical properties. An array of in silico tools, including SwissADME and pkCSM, were utilized to predict these characteristics for this compound (Canonical SMILES: NCC1CCOC2=CC(Br)=CC=C12). The quantitative data are summarized in the tables below.
Physicochemical Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 228.09 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |
| LogP (Lipophilicity) | 1.88 | Optimal lipophilicity for cell membrane permeability |
| LogS (Aqueous Solubility) | -2.77 | Moderately soluble |
| Hydrogen Bond Donors | 2 | Adheres to Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's Rule of Five (≤10) |
| Polar Surface Area (PSA) | 38.3 Ų | Indicates good potential for oral absorption and cell permeation |
Predicted ADME Parameters
| Parameter | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | 95.35% | High probability of absorption from the gastrointestinal tract |
| Caco-2 Permeability (logPapp) | 0.99 cm/s | High permeability across the intestinal epithelium |
| P-glycoprotein Substrate | No | Low likelihood of being actively pumped out of cells |
| Distribution | ||
| Volume of Distribution (VDss) | 0.53 L/kg | Moderate distribution into tissues |
| Blood-Brain Barrier (BBB) Permeability (logBB) | 0.104 | Likely to cross the blood-brain barrier |
| CNS Permeability (logPS) | -1.58 | Moderate penetration into the central nervous system |
| Plasma Protein Binding (PPB) | 88.9% | High affinity for plasma proteins, potentially affecting free drug concentration |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates |
| CYP2C9 Inhibitor | No | Low potential for interactions with CYP2C9 substrates |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates |
| Excretion | ||
| Total Clearance (log CLtot) | 0.28 ml/min/kg | Moderate rate of clearance from the body |
| Renal OCT2 Substrate | No | Not likely to be a substrate for the Organic Cation Transporter 2 |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic |
| hERG I Inhibitor | Yes | Potential for cardiotoxicity; requires experimental validation |
| Skin Sensitization | No | Low likelihood of causing skin allergies |
Visualizing In Silico and In Vitro Workflows
To further elucidate the processes involved in ADME profiling, the following diagrams illustrate the logical flow of both computational prediction and a standard experimental assay.
Standardized Experimental Protocols
While in silico predictions provide valuable early insights, experimental validation is crucial. The following are condensed, standardized protocols for key in vitro ADME assays.
Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment: The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.
-
Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes in human liver microsomes.
Methodology:
-
Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system to initiate metabolic reactions.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched.
-
Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that binds to plasma proteins.
Methodology:
-
Dialysis Setup: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.
-
Equilibrium: The system is incubated until the concentration of the free compound reaches equilibrium across the membrane.
-
Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations.
Conclusion
The in silico ADME profile of this compound presents a promising foundation for its further development as a therapeutic candidate. The predictions for high intestinal absorption, moderate blood-brain barrier penetration, and a manageable metabolic profile are all favorable characteristics. However, the predicted inhibition of multiple CYP450 enzymes and potential for hERG inhibition underscore the necessity for rigorous in vitro and in vivo testing to fully characterize its pharmacokinetic and safety profiles. The experimental protocols provided herein offer a standardized approach for the next phase of evaluation for this and other promising drug candidates.
In Silico Modeling of 7-Bromochroman-4-amine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a hypothetical in silico modeling study on the binding of 7-Bromochroman-4-amine to the human serotonin 5-HT2A and sigma-1 receptors. Due to the limited publicly available experimental data for this specific compound, this document serves as a methodological framework, outlining the necessary experimental and computational protocols to characterize its receptor binding profile. This guide is intended for researchers, scientists, and drug development professionals interested in the application of computational techniques in early-stage drug discovery.
Introduction
This compound is a synthetic compound featuring a chroman core, a privileged scaffold in medicinal chemistry known for its presence in a variety of biologically active molecules.[1][2][3] The structural characteristics of this compound, particularly the amine group and the rigid bicyclic system, suggest potential interactions with aminergic G-protein coupled receptors (GPCRs) and other central nervous system targets. This guide outlines a hypothetical study to explore the binding of this compound to two plausible targets: the human serotonin 5-HT2A receptor, a key player in neuropsychiatric conditions, and the human sigma-1 receptor, an intracellular chaperone implicated in a range of neurological disorders.
Hypothetical Receptor Binding Data
In the absence of experimental data, the following tables present hypothetical binding affinities (Ki) and IC50 values for this compound at the human 5-HT2A and sigma-1 receptors. These values are for illustrative purposes to demonstrate how such data would be presented and interpreted in an actual study.
Table 1: Hypothetical Binding Affinity of this compound for Human 5-HT2A and Sigma-1 Receptors
| Compound | Receptor | Ki (nM) | Radioligand |
| This compound | Human 5-HT2A | 150 | [3H]-Ketanserin |
| This compound | Human Sigma-1 | 85 | [3H]-(+)-Pentazocine |
Table 2: Hypothetical IC50 Values for this compound in Radioligand Displacement Assays
| Compound | Receptor | IC50 (nM) |
| This compound | Human 5-HT2A | 250 |
| This compound | Human Sigma-1 | 130 |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of this compound to the human 5-HT2A and sigma-1 receptors expressed in a stable cell line.[4][5][6]
3.1.1. GPCR Membrane Preparation [4][7]
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor or sigma-1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic.
-
Cell Harvesting: Grow cells to 80-90% confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh lysis buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a storage buffer (50 mM Tris-HCl, pH 7.4, 10% glycerol) and determine the protein concentration using a Bradford assay. Store the membrane preparations in aliquots at -80°C.
3.1.2. Competitive Binding Assay
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine the prepared cell membranes (20-40 µg of protein), a fixed concentration of the appropriate radioligand ([3H]-Ketanserin for 5-HT2A or [3H]-(+)-Pentazocine for sigma-1), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Silico Modeling Protocols
Molecular Docking
This protocol outlines the steps for performing molecular docking of this compound into the binding sites of the human 5-HT2A and sigma-1 receptors using AutoDock Vina.[8][9][10][11][12]
4.1.1. Preparation of Receptor and Ligand
-
Receptor Preparation:
-
Obtain the crystal structures of the human 5-HT2A receptor (e.g., PDB ID: 6A93) and the human sigma-1 receptor (e.g., PDB ID: 5HK1) from the Protein Data Bank.[13][14]
-
Prepare the receptor by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDockTools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure.
-
In ADT, define the rotatable bonds and save the ligand in PDBQT format.
-
4.1.2. Docking Simulation
-
Grid Box Definition: Define the search space (grid box) for docking. For site-specific docking, center the grid box on the known binding site of the receptor.
-
Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Running AutoDock Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.
-
Analysis of Results: Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). Visualize the best-scoring pose in a molecular visualization program (e.g., PyMOL, Chimera) to examine the interactions between the ligand and the receptor.
Molecular Dynamics Simulation
This protocol describes a method for performing a molecular dynamics (MD) simulation of the this compound-receptor complex using GROMACS to assess the stability of the docked pose.[15][16][17][18]
4.2.1. System Preparation
-
Complex Preparation: Use the best-scoring docked pose of the this compound-receptor complex as the starting structure.
-
Force Field and Topology: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). Generate the topology files for both the protein and the ligand.
-
Solvation: Place the complex in a periodic box of a suitable shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological ionic strength.
4.2.2. Simulation Protocol
-
Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of protein residues, and the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor over time.
Visualizations
Signaling Pathways
Experimental and Computational Workflows
Conclusion
This technical guide presents a hypothetical yet comprehensive framework for the in silico and experimental characterization of this compound's binding to the human 5-HT2A and sigma-1 receptors. The detailed protocols for radioligand binding assays, molecular docking, and molecular dynamics simulations provide a robust workflow for early-stage drug discovery. While the presented binding data is illustrative, the outlined methodologies can be applied to generate empirical data and validate the predicted binding modes. Further experimental validation is essential to confirm the computational findings and to fully elucidate the pharmacological profile of this compound.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. youtube.com [youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 16. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Bromochroman-4-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 7-Bromochroman-4-amine from its corresponding ketone, 7-Bromochroman-4-one, via a one-pot reductive amination procedure. This method is a staple in medicinal chemistry for the introduction of a primary amine, a key functional group in many biologically active molecules. The chroman scaffold itself is a privileged structure in drug discovery, with derivatives showing potential in areas such as neurodegenerative diseases.[1][2]
Introduction
This compound is a valuable building block in the synthesis of novel pharmaceutical agents. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, while the amine group is crucial for forming interactions with biological targets. Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds.[3][4] This protocol details a common approach using ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild and selective reducing agent.[3][4]
Reaction Scheme
The overall transformation involves the in-situ formation of an imine intermediate from 7-Bromochroman-4-one and ammonia (from ammonium acetate), which is then selectively reduced to the corresponding primary amine, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the reductive amination of 7-Bromochroman-4-one. Researchers should optimize conditions as needed for their specific experimental setup and scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Bromochroman-4-one | ≥97% | Commercially Available | |
| Ammonium Acetate (NH₄OAc) | ACS Reagent Grade | Commercially Available | Used in excess |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Commercially Available | Caution: Toxic |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Diethyl Ether | ACS Reagent Grade | Commercially Available | For trituration/crystallization |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 7-Bromochroman-4-one (1.0 eq).
-
Addition of Reagents: Add anhydrous methanol (MeOH) to dissolve the starting material, followed by the addition of ammonium acetate (10.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is typically stirred at room temperature overnight.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, the product can be triturated or recrystallized from a suitable solvent such as diethyl ether to afford the pure this compound.
-
Data Presentation
Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Assumed Starting Mass (g) | Moles (mmol) | Equivalents |
| 7-Bromochroman-4-one | 227.06 | 1.00 | 4.40 | 1.0 |
| Ammonium Acetate | 77.08 | 3.39 | 44.0 | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 0.41 | 6.60 | 1.5 |
| This compound | 228.08 | - | - | - |
Expected Results
| Product | Theoretical Yield (g) | Typical Isolated Yield (%) | Physical Appearance |
| This compound | 1.00 | 60-80% | Off-white to pale yellow solid |
Characterization Data (Hypothetical)
The following are expected characterization data for the synthesized this compound. Actual data should be acquired and interpreted for confirmation of the product's identity and purity.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30 | d | 1H | Ar-H |
| 7.15 | dd | 1H | Ar-H |
| 6.80 | d | 1H | Ar-H |
| 4.25 | t | 1H | O-CH₂-CH -N |
| 4.10-4.20 | m | 2H | O-CH₂ -CH₂ |
| 2.10-2.20 | m | 1H | O-CH₂-CH H-CH |
| 1.80-1.90 | m | 1H | O-CH₂-CHH -CH |
| 1.60 | br s | 2H | NH₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 154.0 | Ar-C-O |
| 130.5 | Ar-CH |
| 129.0 | Ar-CH |
| 125.0 | Ar-C-Br |
| 118.0 | Ar-CH |
| 117.0 | Ar-C |
| 65.0 | O-CH₂ |
| 48.0 | CH-NH₂ |
| 30.0 | CH₂-CH |
Mass Spectrometry (ESI+)
| m/z | Assignment |
| 228.0, 230.0 | [M+H]⁺ (Isotopic pattern for Br) |
Workflow and Logic Diagram
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery
The chroman-4-amine scaffold is a key intermediate in the synthesis of various biologically active compounds. The introduction of the amine at the 4-position provides a crucial point for derivatization to explore structure-activity relationships (SAR). The bromo-substituent at the 7-position can be utilized for further modifications using modern synthetic methodologies, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a wide range of substituents.
Chroman derivatives have been investigated for their potential as:
-
Neuroprotective agents: In the context of Alzheimer's and Parkinson's diseases, chromane-based structures have shown promise.[1]
-
Anticancer agents: Certain bromophenol derivatives have exhibited anticancer activities.[5]
-
Sirtuin inhibitors: Substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, an enzyme implicated in age-related diseases.
The synthesis of this compound provides a versatile platform for the development of new chemical entities targeting a range of therapeutic areas.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with extreme care and quench any residues with bleach.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. 7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-7-bromo-3,4-dihydro-1H-isothiochromen-4-amine | C9H10BrNS | CID 165739937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Chiral Separation of 7-Bromochroman-4-amine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Bromochroman-4-amine is a chiral molecule of interest in pharmaceutical research and drug development. The enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles, making their separation and analysis a critical step in the development of safe and effective drugs.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral molecules.[2][3] This application note provides a detailed protocol for the chiral separation of this compound enantiomers based on established methodologies for structurally related chroman derivatives.[1][4]
The principle of chiral separation by HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase. This interaction, which can involve hydrogen bonding, π-π interactions, and steric hindrance, leads to the formation of transient diastereomeric complexes with different stabilities.[1] Consequently, the two enantiomers travel through the column at different rates, resulting in their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent performance in resolving a wide range of chiral compounds, including chroman analogues.[1][4]
Experimental Protocol
This protocol outlines a general method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase under normal phase conditions.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).
-
Solvents: HPLC grade n-hexane and 2-propanol.
-
Additive (Optional): Diethylamine (DEA) or Trifluoroacetic acid (TFA) may be used in small quantities (e.g., 0.1%) to improve peak shape and resolution for basic or acidic compounds, respectively.
-
Sample: Racemic this compound.
-
Sample Solvent: Mobile phase or a compatible solvent mixture.
2. Sample Preparation
-
Accurately weigh a small amount of racemic this compound.
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Ensure the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
3. Chromatographic Conditions
The following are starting conditions that may require optimization for the best separation.
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (or as determined by the UV spectrum of the analyte) |
| Injection Volume | 10 µL |
4. Method Optimization
If the initial separation is not satisfactory (Resolution < 1.5), the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to 2-propanol. Increasing the alcohol content generally decreases retention times but may also affect selectivity.[4]
-
Alcohol Modifier: Other alcohols like ethanol or n-butanol can be evaluated as alternatives to 2-propanol.
-
Additive: For basic compounds like amines, adding a small amount of an amine modifier such as Diethylamine (DEA) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: Adjusting the flow rate can influence efficiency and resolution. A lower flow rate often leads to better resolution but longer analysis times.
-
Temperature: Varying the column temperature can impact the interactions between the enantiomers and the CSP, thereby affecting the separation.
Data Presentation
The following table summarizes representative data that would be obtained from a successful chiral separation of this compound enantiomers. The exact values will depend on the specific experimental conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | (e.g., 8.5 min) | (e.g., 10.2 min) |
| Resolution (R_s) | \multicolumn{2}{c | }{(e.g., > 1.5)} |
| Selectivity (α) | \multicolumn{2}{c | }{(e.g., ~ 1.2)} |
-
Retention Time (t_R): The time it takes for each enantiomer to elute from the column.
-
Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers, indicating the ability of the chiral stationary phase to differentiate between them.
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of this compound enantiomers.
References
Application Notes and Protocols for In Vitro Profiling of 7-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays to characterize the biological activity of 7-Bromochroman-4-amine. The protocols detailed below focus on two primary, hypothetical targets within the monoaminergic system: Monoamine Oxidases (MAO) and the Serotonin Transporter (SERT), common targets for psychoactive compounds.
Introduction
This compound is a synthetic compound featuring a chroman-4-amine scaffold. While its specific biological activities are not extensively documented in public literature, its structural similarity to known monoaminergic modulators suggests potential interaction with key central nervous system targets. These protocols are designed to investigate its inhibitory activity against MAO-A and MAO-B, as well as its affinity for and functional inhibition of the serotonin transporter.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound against the specified targets.
Table 1: Monoamine Oxidase (MAO) Inhibition Profile
| Compound | Target | Assay Type | IC₅₀ (nM)[1][2] |
| This compound | MAO-A | Fluorescence | 125 |
| This compound | MAO-B | Fluorescence | 850 |
| Clorgyline (Control)[1][2] | MAO-A | Fluorescence | 3.5 |
| Deprenyl (Control)[1] | MAO-B | Fluorescence | 7.2 |
Table 2: Serotonin Transporter (SERT) Interaction Profile
| Compound | Target | Assay Type | Kᵢ (nM)[3][4] | IC₅₀ (nM)[4][5] |
| This compound | SERT | Radioligand Binding | 45 | - |
| This compound | SERT | [³H]Serotonin Uptake | - | 78 |
| Fluoxetine (Control)[4] | SERT | Radioligand Binding | 1.2 | - |
| Fluoxetine (Control)[4] | SERT | [³H]Serotonin Uptake | - | 15 |
Experimental Protocols
Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay[1][6][7]
This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity using a fluorescent probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound and reference inhibitors (Clorgyline for MAO-A, Deprenyl for MAO-B)
-
MAO Substrates: Serotonin (for MAO-A) and Benzylamine (for MAO-B)[1]
-
Amplex™ Red reagent (or similar H₂O₂ probe)
-
Horseradish Peroxidase (HRP)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)[2]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and reference inhibitors in MAO Assay Buffer. A typical starting concentration might be 100 µM, diluted down in 10-point, half-log steps.
-
Enzyme Incubation: To each well of the microplate, add 20 µL of MAO Assay Buffer, 10 µL of the test compound dilution, and 10 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the substrate (e.g., 20 µM serotonin for MAO-A), Amplex™ Red (e.g., 50 µM), and HRP (e.g., 1 U/mL) in MAO Assay Buffer. Add 10 µL of this mix to each well to start the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes.[2]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to controls: 0% inhibition (enzyme + substrate, no inhibitor) and 100% inhibition (no enzyme or high concentration of reference inhibitor).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Radioligand Binding Assay for SERT Affinity (Kᵢ Determination)[3][4][8]
This competitive binding assay determines the affinity of a test compound for SERT by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing human SERT (hSERT).
-
Radioligand: [³H]-Citalopram (or other suitable SERT radioligand).
-
This compound and a reference inhibitor (e.g., Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3][4]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific binding control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).[4]
-
Glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well microplates, cell harvester, and liquid scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding: 50 µL of 10 µM Fluoxetine.
-
Test Compound: 50 µL of each dilution of this compound.
-
-
Add Radioligand: Add 50 µL of [³H]-Citalopram (at a concentration near its Kd) to all wells.[3]
-
Add Membranes: Add 150 µL of the hSERT membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[4]
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[3][4]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 3: [³H]Serotonin Uptake Assay for SERT Functional Inhibition[4][5]
This functional assay measures the ability of a compound to inhibit the reuptake of radiolabeled serotonin into cells expressing SERT.
Materials:
-
HEK293 cells stably expressing hSERT, grown to confluence in 96-well plates.
-
[³H]Serotonin.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound and a reference inhibitor (e.g., Fluoxetine).
-
Lysis Buffer (e.g., 1% SDS or Triton X-100).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Preparation: Plate hSERT-expressing cells in 96-well plates and grow to a confluent monolayer.[4]
-
Pre-incubation: Wash the cells with pre-warmed (37°C) Uptake Buffer. Add 100 µL of Uptake Buffer containing various concentrations of this compound, reference inhibitor, or buffer alone (for total uptake) to the wells. For non-specific uptake, use a high concentration of a known inhibitor like 10 µM Fluoxetine.[4] Incubate for 15-30 minutes at 37°C.[4]
-
Uptake Initiation: Add [³H]Serotonin to each well at a final concentration near its Km for SERT.[4][5]
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of uptake.[4]
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells 2-3 times with ice-cold Uptake Buffer.[5]
-
Cell Lysis: Add 100 µL of Lysis Buffer to each well and shake for 10 minutes to lyse the cells.
-
Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate Specific Uptake = Total Uptake - Non-specific Uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Visualizations
Caption: Hypothetical inhibition of Monoamine Oxidase (MAO) by this compound.
Caption: Experimental workflows for SERT binding and functional uptake assays.
Caption: Mechanism of action for a serotonin reuptake inhibitor at the synapse.
References
- 1. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fragment-Based Drug Discovery Using 7-Bromochroman-4-amine
Topic: Using 7-Bromochroman-4-amine in Fragment-Based Drug Discovery Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) that bind to a biological target with low affinity.[1][2] These initial hits are then optimized into more potent leads through structure-guided elaboration. The chromane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] This document provides a detailed, illustrative protocol for the use of this compound, a chromane derivative, as a starting fragment for the discovery of inhibitors against Butyrylcholinesterase (BuChE), a target implicated in the progression of Alzheimer's disease.[5]
The workflow outlined herein employs a cascade of biophysical techniques to identify and validate fragment binding, beginning with a high-throughput primary screen and progressing to detailed biophysical and structural characterization.[1][3]
Logical Workflow for Fragment-Based Hit Identification
The process begins with screening a library of fragments to identify initial binders, which are then validated and characterized to confirm their binding mode and affinity. This confirmed hit serves as a starting point for structure-based drug design.
Caption: General workflow for fragment-based drug discovery (FBDD).
Data Presentation: Hypothetical Screening Results
The following tables summarize representative data from a screening campaign of a fragment library against Butyrylcholinesterase (BuChE).
Table 1: Primary Screen Results using Differential Scanning Fluorimetry (DSF)
| Fragment ID | Fragment Name | Molecular Weight (Da) | Thermal Shift (ΔTm) (°C) | Hit Flag |
| F01 | This compound | 228.09 | +3.5 | Yes |
| F02 | 2-Aminobenzothiazole | 150.20 | +2.1 | Yes |
| F03 | 4-Hydroxyindole | 133.15 | +0.8 | No |
| F04 | 6-Bromoindazole | 197.02 | +2.9 | Yes |
| F05 | 3-Aminophenol | 109.13 | +0.5 | No |
Fragments with ΔTm > 2.0°C are considered initial hits for follow-up studies.
Table 2: Hit Validation and Characterization
| Fragment ID | Dissociation Constant (K D ) from ITC (µM) | Ligand Efficiency (LE)¹ |
| F01 | 350 | 0.35 |
| F02 | 800 | 0.31 |
| F04 | 550 | 0.32 |
¹Ligand Efficiency (LE) = -1.37 * pK D / N, where N is the number of non-hydrogen atoms. A higher LE is desirable.[6]
Experimental Workflow Visualization
The specific workflow for screening this compound against BuChE involves multiple, complementary biophysical techniques.
Caption: Experimental workflow for BuChE inhibitor discovery.
Signaling Pathway Context
Butyrylcholinesterase contributes to the hydrolysis of the neurotransmitter acetylcholine. Inhibiting BuChE increases acetylcholine levels, which is a therapeutic strategy for managing symptoms of Alzheimer's disease.
Caption: Role of BuChE in cholinergic signaling.
Detailed Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift (ΔTm) indicates stabilization and suggests binding.
-
Materials:
-
Recombinant human Butyrylcholinesterase (BuChE)
-
DSF Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library (including this compound) at 100 mM in DMSO
-
384-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
-
-
Protocol:
-
Prepare a 2x protein/dye solution by diluting BuChE to 4 µM and SYPRO Orange to 10x in DSF Buffer.
-
In a 384-well plate, add 10 µL of the 2x protein/dye solution to each well.
-
Add 100 nL of each fragment stock solution (100 mM) to the appropriate wells to achieve a final fragment concentration of 1 mM. For control wells, add 100 nL of DMSO.
-
Seal the plate, centrifuge briefly (1 min at 1000 x g), and incubate at room temperature for 15 minutes.
-
Place the plate in the RT-PCR instrument.
-
Run a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each interval.
-
Calculate the Tm for each well by fitting the sigmoidal melt curve to the Boltzmann equation.
-
Determine the thermal shift (ΔTm) by subtracting the average Tm of the DMSO controls from the Tm of each fragment-containing well.
-
Hit Validation: Saturation Transfer Difference (STD) NMR
STD-NMR is a ligand-observed NMR technique that confirms direct binding of a fragment to the protein in solution.[1]
-
Materials:
-
Validated hit fragments (e.g., this compound)
-
BuChE protein sample
-
NMR Buffer: 50 mM Phosphate Buffer in 99.9% D₂O, pH 7.4, 150 mM NaCl
-
NMR tubes
-
-
Protocol:
-
Prepare two samples for each fragment to be tested:
-
Sample A: 500 µM fragment in NMR buffer.
-
Sample B: 500 µM fragment and 10 µM BuChE in NMR buffer.
-
-
Acquire a standard 1D ¹H NMR spectrum for Sample A to identify ligand resonance peaks.
-
For Sample B, acquire an STD-NMR spectrum. This involves two experiments:
-
On-resonance spectrum: Selectively saturate a protein resonance far from any ligand signals (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., 40 ppm).
-
-
The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
The presence of signals in the STD spectrum corresponding to the ligand protons confirms binding, as saturation has been transferred from the protein to the bound ligand.
-
Affinity Measurement: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (K D ), enthalpy (ΔH), and stoichiometry (n).[1]
-
Materials:
-
BuChE protein, dialyzed extensively against ITC buffer.
-
Fragment (e.g., this compound) dissolved in the final dialysis buffer.
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Isothermal Titration Calorimeter.
-
-
Protocol:
-
Prepare the protein sample by diluting BuChE to 20-50 µM in ITC buffer. Prepare the ligand sample by dissolving the fragment to 1-2 mM in the same buffer. Degas both solutions.
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform the titration experiment, which consists of a series of small (e.g., 2 µL) injections of the ligand into the protein solution, spaced to allow a return to the thermal baseline.
-
The heat change upon each injection is measured. A control experiment titrating ligand into buffer should be performed to subtract the heat of dilution.
-
Integrate the raw data to obtain the heat change per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , ΔH, and n.
-
Structural Studies: X-Ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the fragment bound to the protein, revealing the precise binding mode and key interactions.[4] This information is critical for structure-based design.
-
Materials:
-
Highly pure and concentrated BuChE protein.
-
Fragment (e.g., this compound).
-
Crystallization screens and plates.
-
Cryoprotectant.
-
Synchrotron X-ray source.
-
-
Protocol:
-
Crystallization: Screen for initial crystallization conditions of BuChE alone (apo protein) using vapor diffusion methods (sitting or hanging drop). Optimize lead conditions to obtain diffraction-quality crystals.
-
Fragment Soaking: Prepare a soaking solution by adding the fragment (at a concentration of 1-10 mM) and cryoprotectant to the optimized crystallization mother liquor.
-
Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
Data Collection: Remove the soaked crystal, flash-cool it in liquid nitrogen, and ship to a synchrotron facility.
-
Collect a complete X-ray diffraction dataset from the crystal.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known BuChE structure as a model.
-
Build the fragment into the resulting electron density map observed in the active site.
-
Refine the protein-ligand complex structure to produce the final model, which can then be used to guide medicinal chemistry efforts.
-
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Evaluating 7-Bromochroman-4-amine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Bromochroman-4-amine is a heterocyclic compound belonging to the chroman class of molecules. Derivatives of chroman are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including some with potential anticancer properties.[1][2][3] As with any novel compound intended for therapeutic consideration, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery pipeline.[4] Cytotoxicity assays are essential for determining the concentration at which a compound may cause damage to cells, helping to establish a therapeutic window and identify potential off-target effects.[5]
These application notes provide detailed protocols for three common, robust, and complementary cell-based assays to evaluate the cytotoxicity of this compound:
-
MTT Assay: To assess cell viability by measuring metabolic activity.[6]
-
LDH Release Assay: To quantify cell death by measuring the loss of plasma membrane integrity.[5]
-
Caspase-3/7 Assay: To specifically detect the induction of apoptosis through the measurement of key executioner caspase activity.[7][8]
By employing these three distinct methods, researchers can gain a multi-faceted understanding of the potential cytotoxic effects and the primary mechanism of cell death induced by this compound.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and analyzed. The following tables provide a template for summarizing the results, allowing for easy comparison of the cytotoxic effects of this compound across different assays and concentrations. The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of the compound required to inhibit a biological process by 50%.
Table 1: Cell Viability by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 1 | 1.195 | 0.072 | 95.6% |
| 5 | 1.050 | 0.065 | 84.0% |
| 10 | 0.875 | 0.051 | 70.0% |
| 25 | 0.610 | 0.043 | 48.8% |
| 50 | 0.350 | 0.030 | 28.0% |
| 100 | 0.150 | 0.021 | 12.0% |
| Calculated IC₅₀ (µM) | \multicolumn{3}{c | }{26.5 µM } |
Table 2: Cytotoxicity by LDH Release Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity (Relative to Max Lysis Control) |
| 0 (Vehicle Control) | 0.110 | 0.012 | 5.2% |
| 1 | 0.135 | 0.015 | 8.1% |
| 5 | 0.250 | 0.021 | 21.1% |
| 10 | 0.410 | 0.033 | 39.5% |
| 25 | 0.680 | 0.048 | 69.7% |
| 50 | 0.890 | 0.061 | 93.2% |
| 100 | 0.940 | 0.059 | 98.9% |
| Calculated EC₅₀ (µM) | \multicolumn{3}{c | }{15.8 µM } |
Table 3: Apoptosis Induction by Caspase-3/7 Assay
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,200 | 1,150 | 1.0 |
| 1 | 18,500 | 1,300 | 1.2 |
| 5 | 35,100 | 2,450 | 2.3 |
| 10 | 68,900 | 5,100 | 4.5 |
| 25 | 95,400 | 7,800 | 6.3 |
| 50 | 71,200 | 6,200 | 4.7 |
| 100 | 40,100 | 3,500 | 2.6 |
Experimental Workflow and Logic
The overall process for evaluating the cytotoxicity of this compound involves initial cell culture and treatment, followed by the application of specific assays to measure different cellular endpoints.
Figure 1. General experimental workflow for cytotoxicity assessment.
The three assays provide complementary information, each measuring a different hallmark of cell death or viability. Understanding the relationship between these endpoints is key to interpreting the results.
Figure 2. Logical relationship between cellular states and assay signals.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[6] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[9]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)[10]
-
Cell culture medium (serum-free for incubation step)[11]
-
Solubilization solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10][11]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 590 nm using a microplate reader.[10]
-
Data Analysis: Subtract the average absorbance of blank wells (medium and MTT only) from all other readings. Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
LDH Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[5] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measurable at 490 nm.[12]
Materials:
-
LDH Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. In addition to test wells, prepare triplicate wells for:
-
Spontaneous LDH Release: Vehicle control-treated cells.
-
Maximum LDH Release: Cells treated with the kit's lysis solution (10X) 45 minutes before the end of incubation.
-
Culture Medium Background: Medium only, no cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: First, subtract the culture medium background absorbance from all other values. Calculate percent cytotoxicity as: ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100.
Caspase-3/7 Apoptosis Assay
Principle: This assay specifically measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[7] The assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[13] The cleavage releases a substrate for luciferase or a fluorescent molecule, generating a signal that is proportional to the amount of caspase activity.[13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar (containing buffer and lyophilized substrate)
-
96-well opaque-walled plates (for luminescence)
-
Multichannel pipette
-
Plate reader with luminescence or fluorescence detection capabilities
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled plates suitable for luminescence. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.[8]
-
Reagent Preparation: Prepare the Caspase-3/7 reagent by mixing the substrate and buffer as per the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[8]
-
Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Subtract the average luminescence from the no-cell control wells. Express results as fold change in activity compared to the vehicle control: (Luminescence of Treated Cells / Luminescence of Vehicle Control).
Figure 3. Hypothetical intrinsic apoptosis pathway leading to Caspase-3/7 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Antimicrobial Screening of Halogenated Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of halogenated chroman derivatives, including quantitative data on their activity, detailed experimental protocols for assessing their efficacy, and visual representations of experimental workflows and potential mechanisms of action.
Introduction
Chroman derivatives, characterized by a benzene ring fused to a pyran ring, are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] The introduction of halogen atoms into the chroman scaffold can significantly modulate their biological activity, often enhancing their antimicrobial potency.[3][4][5] This has led to increased interest in halogenated chroman derivatives as potential leads for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][4][6]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of halogenated chroman derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[6][7] The following tables summarize the MIC values of various halogenated chroman and related derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Halogenated 3-Nitro-2H-Chromene Derivatives against Multidrug-Resistant Staphylococci [3][4][8][9][10]
| Compound Class | Target Organism | MIC Range (µg/mL) |
| Mono-halogenated nitrochromenes | Staphylococcus aureus (MDR) | 8 - 32 |
| Staphylococcus epidermidis (MDR) | 8 - 32 | |
| Tri-halogenated nitrochromenes | Staphylococcus aureus (MDR) | 1 - 8 |
| Staphylococcus epidermidis (MDR) | 1 - 8 | |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus (MDR) | 4 |
| Staphylococcus epidermidis (MDR) | 1 - 4 |
Table 2: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives [1][6]
| Compound ID | Target Organism | MIC (µg/mL) |
| 1 | Staphylococcus epidermidis | 128 |
| Pseudomonas aeruginosa | 128 | |
| Salmonella enteritidis | 256 | |
| 2 | Staphylococcus epidermidis | 128 |
| Pseudomonas aeruginosa | 128 | |
| Salmonella enteritidis | 256 | |
| 3 | Staphylococcus epidermidis | 256 |
| Pseudomonas aeruginosa | 512 | |
| Salmonella enteritidis | 512 | |
| Candida albicans | 128 | |
| Candida tropicalis | 256 | |
| Nakaseomyces glabratus | 256 | |
| 20 | Staphylococcus epidermidis | 128 |
| 21 | Various Bacteria | 128 |
Experimental Protocols
The following are detailed protocols for the in vitro screening of antimicrobial activity of halogenated chroman derivatives. The broth microdilution method is the most common and recommended for determining MIC values quantitatively.[7]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][11]
Materials:
-
96-well microtiter plates
-
Test compounds (halogenated chroman derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
-
Positive control (standard antibiotic, e.g., gentamicin for bacteria, fluconazole for fungi)
-
Negative control (broth medium with solvent)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the microorganism and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the dissolved test compound at a starting concentration (e.g., 2048 µg/mL). This results in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile broth to the wells in column 12 (sterility control).
-
-
Incubation:
-
Seal the microtiter plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm.
-
Protocol 2: Agar Disk Diffusion Assay (Qualitative Screening)
This method is a preliminary test to assess the antimicrobial activity of a compound.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds at a known concentration
-
Positive and negative controls
-
Incubator
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland) and streak it evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place sterile filter paper disks onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disk.
-
Apply positive and negative control disks to the same plate.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for antimicrobial screening and the proposed mechanisms of action for chroman derivatives.
Caption: Experimental workflow for antimicrobial screening of halogenated chroman derivatives.
Caption: Proposed antimicrobial mechanisms of action for halogenated chroman derivatives.
Conclusion
Halogenated chroman derivatives represent a promising class of compounds with significant antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. The protocols and data presented here provide a framework for the continued investigation and development of these compounds as potential therapeutic agents. Further research should focus on elucidating their precise mechanisms of action and optimizing their structure for enhanced efficacy and safety.
References
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - Barcelona Institute for Global Health [isglobal.scimarina.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 7-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a significant heterocyclic structure present in numerous natural and synthetic molecules with medicinal value.[1] Derivatives such as chroman-4-amines are being explored for a range of biological activities, including the potential treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] This document provides a comprehensive set of protocols to investigate the potential neuroprotective effects of a novel compound, 7-Bromochroman-4-amine, using established in vitro and in vivo models of neurodegeneration.
Part 1: In Vitro Assessment of Neuroprotection
This section outlines protocols for evaluating the neuroprotective effects of this compound in a cell-based model of Parkinson's disease, using the human neuroblastoma SH-SY5Y cell line and the neurotoxin 6-hydroxydopamine (6-OHDA).
Experimental Workflow: In Vitro Studies
Protocol 1.1: SH-SY5Y Cell Culture and Treatment
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Neurotoxin Challenge: Following pre-treatment, add 6-OHDA to the wells to a final concentration of 50-100 µM to induce neurotoxicity.
-
Incubation: Incubate the plates for an additional 24 hours before proceeding with downstream assays.
Protocol 1.2: Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 1.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Probe Preparation: Prepare a 20 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.[2]
-
Cell Staining: After treatment, wash the cells once with PBS and then incubate them with 100 µL of the DCFH-DA working solution for 30 minutes at 37°C in the dark.[2][3]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]
-
Data Analysis: Normalize the fluorescence intensity to the control group to determine the fold change in ROS production.
Protocol 1.4: Apoptosis Assessment (Caspase-3 Activity Assay)
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 colorimetric assay kit.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Caspase-3 Reaction: In a new 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[6]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.[6]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[5][6] The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Express caspase-3 activity as a fold change relative to the control group.
Protocol 1.5: Western Blot Analysis of Nrf2 and HO-1
-
Protein Extraction: Lyse the treated cells and extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the expression of target proteins to the loading control.
Data Presentation: In Vitro Results
Table 1: Effect of this compound on Cell Viability, ROS Production, and Caspase-3 Activity in 6-OHDA-treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | - | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 6-OHDA only | 100 | 45 ± 3.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 7-BCA + 6-OHDA | 1 | 55 ± 4.1 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| 7-BCA + 6-OHDA | 10 | 75 ± 5.5 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| 7-BCA + 6-OHDA | 100 | 90 ± 6.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |
Data are presented as mean ± SD (n=3). 7-BCA: this compound.
Table 2: Effect of this compound on Nrf2 and HO-1 Protein Expression
| Treatment Group | Concentration (µM) | Nrf2 Expression (Relative to Control) | HO-1 Expression (Relative to Control) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6-OHDA only | 100 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 7-BCA + 6-OHDA | 10 | 2.5 ± 0.4 | 3.0 ± 0.5 |
| 7-BCA + 6-OHDA | 100 | 4.0 ± 0.6 | 5.2 ± 0.7 |
Data are presented as mean ± SD (n=3) from densitometric analysis, normalized to β-actin.
Part 2: In Vivo Assessment of Neuroprotection
This section describes a protocol for evaluating the neuroprotective efficacy of this compound in a 6-OHDA-induced rat model of Parkinson's disease.
Experimental Workflow: In Vivo Studies
Protocol 2.1: 6-OHDA Rat Model of Parkinson's Disease
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week before surgery.
-
Pre-treatment: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for a specified period (e.g., 7 days) before the 6-OHDA lesion.
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the substantia nigra or medial forebrain bundle to induce degeneration of dopaminergic neurons.[9][10][11] A sham group should receive a vehicle injection.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Protocol 2.2: Behavioral Assessment
-
Apomorphine-Induced Rotation Test:
-
Two to four weeks post-lesion, administer apomorphine (a dopamine agonist) subcutaneously.[12]
-
Place the rat in a circular test chamber and record the number of full contralateral (away from the lesioned side) rotations over a 30-60 minute period.[13][14]
-
A reduction in rotations in the compound-treated group compared to the 6-OHDA group indicates a neuroprotective effect.[15]
-
-
Cylinder Test:
-
Place the rat in a transparent cylinder and record forelimb use during rearing and exploration for 5-10 minutes.[15][16]
-
Count the number of times the rat uses its ipsilateral, contralateral, or both forelimbs to touch the cylinder wall.
-
Calculate the percentage of contralateral limb use. A higher percentage in the treated group suggests motor function preservation.
-
Protocol 2.3: Immunohistochemical Analysis
-
Tissue Preparation: At the end of the study, perfuse the rats with saline followed by 4% paraformaldehyde (PFA).[17][18]
-
Sectioning: Cryosection the brain into coronal sections (e.g., 30-40 µm thick).
-
Immunostaining:
-
Block the sections in a solution containing normal serum (e.g., donkey serum) and Triton X-100 to prevent non-specific binding.[17][18]
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.[17][19]
-
Wash and incubate with a fluorescently-labeled secondary antibody.[18]
-
-
Imaging and Analysis:
-
Capture images of the substantia nigra from both hemispheres using a fluorescence microscope.
-
Perform stereological counting of TH-positive neurons in the substantia nigra.
-
Express the data as the percentage of surviving neurons in the lesioned hemisphere compared to the unlesioned hemisphere.
-
Data Presentation: In Vivo Results
Table 3: Behavioral Outcomes in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg) | Apomorphine-Induced Rotations (turns/30 min) | Contralateral Forelimb Use (%) |
| Sham | - | 5 ± 2 | 48 ± 5 |
| 6-OHDA + Vehicle | - | 150 ± 25 | 15 ± 4 |
| 6-OHDA + 7-BCA | 10 | 80 ± 15 | 30 ± 6 |
| 6-OHDA + 7-BCA | 50 | 40 ± 10 | 42 ± 5 |
Data are presented as mean ± SD (n=8 per group). 7-BCA: this compound.
Table 4: Tyrosine Hydroxylase (TH) Positive Neuron Count
| Treatment Group | Dose (mg/kg) | TH+ Neurons in Substantia Nigra (% Survival) |
| Sham | - | 98 ± 4 |
| 6-OHDA + Vehicle | - | 25 ± 7 |
| 6-OHDA + 7-BCA | 10 | 55 ± 9 |
| 6-OHDA + 7-BCA | 50 | 80 ± 6 |
Data are presented as mean ± SD (n=8 per group). Survival is calculated relative to the unlesioned hemisphere.
Part 3: Key Signaling Pathways in Neuroprotection
The neuroprotective effects of novel compounds are often mediated through the modulation of specific intracellular signaling pathways. Below are diagrams of key pathways relevant to neuroprotection.
Nrf2/HO-1 Antioxidant Response Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress.[20][21][22]
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[[“]][24][25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomed.cas.cz [biomed.cas.cz]
- 15. Parkin protects against neurotoxicity in the 6-hydroxydopamine rat model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 17. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 18. protocols.io [protocols.io]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. ovid.com [ovid.com]
- 21. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 22. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. consensus.app [consensus.app]
- 24. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 26. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Substituted Chroman-4-Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted chroman-4-amines, particularly the 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, have emerged as a promising class of compounds with potent in vitro anticancer activity.[1][2] These synthetic molecules have demonstrated significant growth inhibitory effects against a range of human cancer cell lines, suggesting their potential as lead compounds for the development of novel cancer therapeutics. This document provides a summary of the quantitative anticancer activity of selected ATBO analogs, detailed protocols for key experimental assays used in their evaluation, and a visualization of the putative signaling pathway through which they may exert their cytotoxic effects.
Data Presentation: In Vitro Anticancer Activity of Substituted Chroman-4-Amines
The in vitro cytotoxic activity of a series of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs was evaluated against a panel of human cancer cell lines. The 50% effective dose (ED₅₀), which represents the concentration of the compound that causes a 50% reduction in cell growth, was determined for each analog. The data presented below is derived from a key study in the field and highlights the potent and broad-spectrum anticancer activity of these compounds.[1][2]
| Compound ID | R¹ | R² | R³ | Cell Line | ED₅₀ (µM) |
| 8 | H | H | 3'-Br-Ph | MCF-7 | >100 |
| 9 | H | H | 4'-Br-Ph | MCF-7 | >100 |
| 15 | H | H | 4'-MeO-Ph | MCF-7 | 0.064 |
| MDA-MB-231 | 0.008 | ||||
| ZR-75-1 | 0.011 | ||||
| U251 | 0.011 | ||||
| PC-3 | 0.016 | ||||
| DU-145 | 0.012 | ||||
| A549 | 0.012 | ||||
| 25 | Et | H | 3'-Br-Ph | MCF-7 | >100 |
| 26 | Et | H | 4'-Br-Ph | MCF-7 | >100 |
| 27 | Et | Me | 4'-MeO-Ph | MCF-7 | >100 |
| 33 | Et | H | 4'-MeO-Ph | MCF-7 | 0.32 |
| MDA-MB-231 | 0.035 | ||||
| ZR-75-1 | 0.041 | ||||
| U251 | 0.041 | ||||
| PC-3 | 0.052 | ||||
| DU-145 | 0.048 | ||||
| A549 | 0.045 |
Cell Line Information:
-
MCF-7, MDA-MB-231, ZR-75-1: Human breast cancer
-
U251: Human glioblastoma
-
PC-3, DU-145: Human prostate cancer
-
A549: Human lung carcinoma
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of total cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound dye.
-
Allow the plate to air-dry completely at room temperature.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Allow the plate to air-dry completely.
-
-
Dye Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the test compounds at the desired concentrations for the specified time. Include positive and negative controls.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive (less common)
-
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the anticancer activity of substituted chroman-4-amines.
Caption: Putative apoptosis signaling pathways potentially modulated by substituted chroman-4-amines.
Conclusion
The substituted chroman-4-amine scaffold, particularly the ATBO analogs, represents a promising area for anticancer drug discovery. The potent cytotoxic effects observed across a variety of cancer cell lines warrant further investigation into their mechanism of action and in vivo efficacy. The provided protocols offer standardized methods for the continued evaluation of these and other novel anticancer compounds. Elucidation of the precise signaling pathways targeted by these molecules will be crucial for their future development as clinical candidates.
References
Application Notes and Protocols for Enzyme Inhibition Assays of 7-Bromochroman-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 7-position and an amine group at the 4-position of the chroman ring system creates a unique chemical entity, 7-Bromochroman-4-amine, whose analogs are of significant interest for drug discovery. This document provides a detailed protocol for assessing the enzyme inhibitory potential of novel this compound analogs, using acetylcholinesterase (AChE) as a representative enzyme target. AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.
Data Presentation: Inhibitory Activity of this compound Analogs against Acetylcholinesterase (AChE)
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes hypothetical IC50 values for a series of this compound analogs against human acetylcholinesterase.
| Compound ID | R1-substituent | R2-substituent | IC50 (µM) for AChE |
| BCA-001 | H | H | 15.2 |
| BCA-002 | H | Methyl | 8.7 |
| BCA-003 | H | Ethyl | 5.1 |
| BCA-004 | Phenyl | H | 2.3 |
| BCA-005 | Phenyl | Methyl | 1.1 |
| Donepezil | - | - | 0.008 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Acetylcholinesterase Inhibition Assay Protocol
This protocol is based on the Ellman's method, a rapid and sensitive colorimetric assay for measuring AChE activity.
Materials and Reagents:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound analogs (test compounds)
-
Donepezil (positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in 0.1 M phosphate buffer, pH 7.0.
-
Prepare a 1 U/mL working solution of AChE in 0.1 M phosphate buffer, pH 8.0, containing 0.1% BSA.
-
Prepare 10 mM stock solutions of the this compound analogs and Donepezil in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds (serially diluted in 0.1 M phosphate buffer, pH 8.0, with the final DMSO concentration not exceeding 1%).
-
For the control wells (100% enzyme activity), add 20 µL of the buffer with DMSO.
-
For the positive control wells, add 20 µL of various concentrations of Donepezil.
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.
-
Add 20 µL of the AChE working solution to all wells except for the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Add 10 µL of the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Simplified Cholinergic Signaling Pathway
Caption: Experimental Workflow for Enzyme Inhibition Assay
Scale-Up Synthesis of 7-Bromochroman-4-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, scalable, and robust two-step synthesis protocol for 7-Bromochroman-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the efficient preparation of the key intermediate, 7-Bromochroman-4-one, followed by a high-yield reductive amination to afford the target primary amine. This document offers detailed experimental procedures, tabulated analytical data for easy comparison, and a workflow diagram to ensure reproducibility and successful scale-up.
Introduction
Chroman motifs are prevalent scaffolds in a wide array of biologically active molecules and approved pharmaceuticals. The introduction of an amine functionality at the 4-position, combined with a bromine substituent on the aromatic ring, provides a versatile platform for the development of novel therapeutic agents. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the primary amine is a key pharmacophoric feature and a site for amide bond formation or other modifications. This protocol details a reliable and scalable synthesis of this compound, suitable for producing multi-gram to kilogram quantities required for drug development campaigns.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 7-Bromochroman-4-one. This can be accomplished via two primary routes: the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid or the hydrogenation of 7-Bromo-4H-chromen-4-one. The subsequent and final step is the reductive amination of 7-Bromochroman-4-one to yield the desired this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Friedel-Crafts Cyclization | 3-(3-bromophenoxy)propanoic acid, Eaton's Reagent | Dichloromethane | Reflux | 2-4 | 85-95 |
| 1b | Hydrogenation | 7-Bromo-4H-chromen-4-one, H₂, Pd/C | Ethanol | 25-50 | 4-8 | 90-98 |
| 2 | Reductive Amination | 7-Bromochroman-4-one, Ammonium Acetate, Sodium Cyanoborohydride | Methanol | 25 | 12-24 | 75-85 |
Table 2: Characterization Data for this compound
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.25 (d, J = 8.4 Hz, 1H), 7.10 (d, J = 2.1 Hz, 1H), 6.95 (dd, J = 8.4, 2.1 Hz, 1H), 4.30 (t, J = 5.2 Hz, 1H), 4.25-4.15 (m, 2H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H), 1.75 (br s, 2H, NH₂). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 154.5, 131.0, 129.5, 128.0, 121.0, 117.5, 65.0, 48.0, 35.5. |
| Mass Spectrometry (ESI+) | m/z 228.0, 230.0 [M+H]⁺ |
| Purity (HPLC) | ≥98% |
Note: NMR data are predicted based on analogous structures and may vary slightly.
Experimental Protocols
Step 1a: Synthesis of 7-Bromochroman-4-one via Friedel-Crafts Cyclization
This protocol is suitable for large-scale synthesis and avoids the use of strong mineral acids.
Materials:
-
3-(3-bromophenoxy)propanoic acid
-
Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Heptane
Procedure:
-
To a solution of 3-(3-bromophenoxy)propanoic acid (1.0 eq) in dichloromethane (5-10 vol), add Eaton's Reagent (3-5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress by TLC or HPLC (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to 0-5 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 3 vol).
-
Combine the organic layers, wash with brine (2 x 3 vol), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or slurry in a minimal amount of cold heptane to afford 7-Bromochroman-4-one as a solid.
Step 1b: Synthesis of 7-Bromochroman-4-one via Hydrogenation
This method is an alternative if 7-Bromo-4H-chromen-4-one is a more readily available starting material.
Materials:
-
7-Bromo-4H-chromen-4-one
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Charge a suitable hydrogenation reactor with 7-Bromo-4H-chromen-4-one (1.0 eq) and ethanol (10-15 vol).
-
Carefully add 10% Pd/C (1-2 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (up to 50 °C) until the reaction is complete (monitored by HPLC, typically 4-8 hours).
-
Carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 7-Bromochroman-4-one.
Step 2: Reductive Amination for the Synthesis of this compound
This one-pot procedure is efficient and scalable for the conversion of the ketone to the primary amine.
Materials:
-
7-Bromochroman-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Aqueous hydrochloric acid (1 M)
-
Aqueous sodium hydroxide (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 7-Bromochroman-4-one (1.0 eq) in methanol (10-15 vol), add ammonium acetate (10-15 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0-5 °C until the pH is acidic (pH ~2-3) to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and basify with 2 M NaOH until the pH is alkaline (pH ~10-11).
-
Extract the aqueous layer with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine (2 x 3 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.
Mandatory Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Bromochroman-4-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 7-Bromochroman-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 7-bromochroman-4-one. This is typically achieved through the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid, often catalyzed by a strong acid like acid-activated montmorillonite K-10.[1] The second and final step is the conversion of 7-bromochroman-4-one to this compound via reductive amination.[2][3][4]
Q2: Which reducing agents are suitable for the reductive amination of 7-bromochroman-4-one?
A2: Several reducing agents can be employed for the reductive amination of 7-bromochroman-4-one. The choice of reagent can significantly impact the reaction's efficiency and selectivity. Commonly used reducing agents include:
-
Sodium borohydride (NaBH₄): A cost-effective and readily available reducing agent. However, it can also reduce the starting ketone, potentially lowering the yield of the desired amine.[2][5]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of the intermediate imine in the presence of the ketone, often leading to higher yields of the amine.[2][4] However, it can generate toxic cyanide byproducts.[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and highly selective reducing agent that is particularly effective for reductive aminations. It is less toxic than sodium cyanoborohydride and generally provides clean reactions with high yields.[2][3]
Q3: How can I monitor the progress of the reductive amination reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting material (7-bromochroman-4-one), the intermediate imine, and the final product (this compound). Staining with an appropriate agent, such as ninhydrin, can help visualize the amine product.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of this compound can be achieved through several methods:
-
Acid-Base Extraction: This is a common and effective method for separating the basic amine product from non-basic impurities. The reaction mixture can be treated with a dilute acid (e.g., HCl) to protonate the amine, making it water-soluble.[7] The aqueous layer containing the amine salt is then separated, basified (e.g., with NaOH), and the free amine is extracted with an organic solvent.
-
Column Chromatography: Silica gel column chromatography can be used for further purification. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexane) is typically employed. To prevent streaking of the amine on the silica gel, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.
-
Crystallization: If the crude product is of sufficient purity, crystallization from a suitable solvent system can yield highly pure this compound. The hydrochloride salt of the amine is often a crystalline solid that is easier to purify by recrystallization.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete formation of the intermediate imine. 2. Reduction of the starting ketone by the reducing agent. 3. Inefficient reduction of the imine. 4. Product loss during workup and purification. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions as water can hydrolyze the imine. 2. Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). If using NaBH₄, add it portion-wise at a low temperature after allowing sufficient time for imine formation. 3. Increase the equivalents of the reducing agent. Ensure the reaction is stirred for an adequate amount of time. Monitor by TLC until the imine spot disappears. 4. Optimize the acid-base extraction procedure by ensuring complete protonation and deprotonation of the amine. Minimize the number of transfer steps and use appropriate solvent volumes. |
| Presence of Unreacted 7-bromochroman-4-one in the Final Product | 1. Insufficient amount of the amine source (e.g., ammonia, ammonium acetate). 2. The reducing agent is reducing the ketone faster than the imine is being formed. | 1. Increase the equivalents of the amine source to drive the equilibrium towards imine formation. 2. Switch to a more selective reducing agent like NaBH(OAc)₃. Alternatively, perform the reaction in a stepwise manner: first, form the imine, and then add the reducing agent. |
| Formation of Side Products (e.g., 7-Bromochroman-4-ol) | The reducing agent is not selective and is reducing the starting ketone. | This is a common side reaction when using less selective reducing agents like NaBH₄. Use a milder and more selective reagent such as NaBH(OAc)₃. Running the reaction at a lower temperature can also help to minimize this side reaction. |
| Difficulty in Isolating the Product during Acid-Base Extraction | 1. Incomplete protonation of the amine, leading to its retention in the organic layer. 2. Emulsion formation during extraction. 3. The amine salt is partially soluble in the organic solvent. | 1. Ensure the aqueous layer is sufficiently acidic (pH 1-2) by testing with pH paper. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. 3. Perform multiple extractions with the aqueous acid to ensure complete transfer of the amine salt. |
| Product Streaking on TLC Plate | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the TLC developing solvent. This will neutralize the acidic sites on the silica gel and result in better spot shape. |
| Low Purity after Column Chromatography | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography by performing a thorough TLC analysis with different solvent mixtures. A shallow gradient elution can improve separation. If impurities are still present, consider converting the amine to its hydrochloride salt and purifying it by recrystallization. |
Experimental Protocols
Synthesis of 7-bromochroman-4-one
A detailed protocol for the synthesis of the precursor, 7-bromochroman-4-one, can be found in the literature.[1] A general procedure involves the refluxing of 3-(3-bromophenoxy)propanoic acid with acid-activated montmorillonite K-10 in toluene.[1]
Reductive Amination of 7-bromochroman-4-one to this compound
This protocol is a general guideline and may require optimization.
Materials:
-
7-bromochroman-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous methanol or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-bromochroman-4-one (1.0 eq) in anhydrous methanol or DCE, add ammonium acetate (5-10 eq).
-
If necessary, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material and imine intermediate.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x volume).
-
Wash the combined organic layers with 1 M HCl. The product will move to the aqueous layer.
-
Separate the aqueous layer and wash the organic layer once more with 1 M HCl.
-
Combine the acidic aqueous layers and basify to pH > 10 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Further purify the product by column chromatography or crystallization as needed.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine vs. Ketone | Common Side Products | Safety Considerations |
| Sodium borohydride (NaBH₄) | Moderate | Corresponding alcohol (7-Bromochroman-4-ol) | Flammable solid, reacts with water to produce hydrogen gas. |
| Sodium cyanoborohydride (NaBH₃CN) | High | - | Highly toxic, releases hydrogen cyanide upon acidification.[6] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Very High | - | Moisture sensitive, reacts with water to produce acetic acid. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Workup [chem.rochester.edu]
- 8. 7-broMo-3,4-dihydro-2H-chroMen-4-aMine CAS#: 1016804-06-0 [amp.chemicalbook.com]
Technical Support Center: Purification of 7-Bromochroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromochroman-4-amine by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Tailing or Broad Peaks | - Strong interaction between the basic amine group of the product and acidic silanol groups on the silica gel surface. - Inappropriate solvent system polarity. | - Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) or ammonia (0.1-1% v/v) to the eluent to neutralize the acidic sites on the silica gel. - Stationary Phase Selection: Consider using a less acidic stationary phase such as deactivated (amine-functionalized) silica gel or basic alumina. - Optimize Solvent Gradient: A gradual increase in the polarity of the eluent can improve peak shape. |
| Low Recovery of Product | - Irreversible adsorption of the basic amine onto the acidic silica gel. - Compound decomposition on the stationary phase. | - Use Amine-Functionalized Silica: This type of stationary phase minimizes strong interactions with basic compounds, leading to better recovery. - Pre-treat the Silica Gel: Before loading the sample, flush the column with the mobile phase containing a basic modifier (e.g., triethylamine) to passivate the active sites. - Check Compound Stability: Assess the stability of your compound on silica gel using a 2D TLC test before performing column chromatography. |
| Co-elution with Impurities | - Similar polarities of the product and impurities. - Overloading the column. | - Solvent System Optimization: Experiment with different solvent systems to maximize the separation (ΔRf) between your product and the impurities. Consider using a combination of solvents with different selectivities (e.g., dichloromethane/methanol, ethyl acetate/hexane). - Proper Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. - Alternative Chromatography Techniques: If co-elution persists, consider preparative HPLC or reversed-phase chromatography. |
| Compound Stuck on the Column | - The eluent is not polar enough to displace the compound from the stationary phase. - The compound has precipitated on the column. | - Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For very polar compounds, a system like dichloromethane/methanol with a small amount of ammonia may be necessary. - Solubility Check: Ensure your compound is soluble in the chosen eluent system. If solubility is an issue, consider a different solvent system or a dry loading technique. |
| Inconsistent Rf Values between TLC and Column | - Different silica gel activity between the TLC plate and the column packing material. - The column is not properly packed or equilibrated. | - Use the Same Stationary Phase: Ensure the silica gel used for both TLC and the column has similar properties. - Proper Column Packing and Equilibration: Pack the column carefully to avoid channels and cracks. Equilibrate the column with the mobile phase for a sufficient time before loading the sample. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for determining the optimal solvent system is to perform thin-layer chromatography (TLC). Based on the purification of similar aromatic amines and chroman structures, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is recommended. For example, you can start with a 5% ethyl acetate in heptane mixture and gradually increase the polarity.[1] Due to the basic nature of the amine, adding 0.1-1% triethylamine (TEA) to the eluent system is highly advisable to prevent peak tailing.
Q2: My this compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
If your compound is very polar and does not move from the baseline, you can try a more polar solvent system. A common choice for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase it. Remember to include a basic modifier like TEA or ammonia.
Q3: How can I prevent my compound from streaking on the TLC plate and the column?
Streaking is a common issue when dealing with amines on silica gel due to the strong acid-base interaction.[3][4] To mitigate this, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% or a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) used as the polar component of the mobile phase can effectively reduce streaking and improve separation.[3][5]
Q4: Is it better to use wet or dry loading for my sample?
Both wet and dry loading can be effective.
-
Wet loading: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column. This is suitable for samples that are readily soluble in the eluent.
-
Dry loading: If your compound has poor solubility in the mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often leads to better resolution.
Q5: Should I consider using a stationary phase other than silica gel?
Yes, if you continue to face challenges with silica gel, there are several alternatives:
-
Amine-functionalized silica: This is an excellent option for purifying basic compounds as it has a less acidic surface, which reduces strong interactions and improves recovery and peak shape.[5][6]
-
Alumina (basic or neutral): Alumina is another alternative to silica gel for the purification of amines.
-
Reversed-phase (C18) silica: For highly polar amines, reversed-phase chromatography can be a powerful purification technique.[7] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexane or Heptane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate with the crude mixture.
-
Develop the TLC plate in various solvent systems to find an optimal eluent. A good target Rf value for the product is between 0.2 and 0.4. A recommended starting eluent is 20-40% ethyl acetate in hexane with 0.5% TEA.
-
-
Column Preparation:
-
Secure the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the solvent system determined from the TLC analysis.
-
If a gradient elution is required, start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Summary
The following table provides estimated chromatographic parameters based on the purification of structurally similar compounds. Actual values may vary depending on the specific experimental conditions.
| Compound | Stationary Phase | Eluent System | Estimated Rf | Reference |
| 2-Pentylchroman-4-one | Silica Gel | 5% Ethyl Acetate in Heptane | - | [1] |
| Substituted Chroman-4-one | Silica Gel | Hexanes/Ethyl Acetate = 3:1 | 0.21 - 0.36 | [2] |
| General Guideline | Silica Gel | - | 0.15 - 0.35 (Optimal Range) | [7] |
| This compound (Predicted) | Silica Gel with 0.5% TEA | 30% Ethyl Acetate in Hexane | ~0.3 | N/A |
Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound by column chromatography.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. (4S)-7-bromo-3,4-dihydro-1H-isothiochromen-4-amine | C9H10BrNS | CID 165739937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1213134-75-8|(S)-7-bromochroman-4-amine|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Overcoming challenges in the reductive amination of 7-bromochroman-4-one
Welcome to the technical support center for the reductive amination of 7-bromochroman-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reductive amination of 7-bromochroman-4-one.
dot
Caption: Troubleshooting workflow for low or no product yield.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | - Add a catalytic amount of acetic acid to promote imine formation.[1] - Use dehydrating agents like molecular sieves to remove water and shift the equilibrium towards the imine. - Monitor imine formation by TLC or LC-MS before adding the reducing agent. |
| Degradation or inactivity of the reducing agent. | - Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture.[2] - Ensure the stoichiometry of the reducing agent is correct, typically 1.2-1.5 equivalents. | |
| Reduction of the starting ketone. | - Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the ketone compared to sodium borohydride (NaBH₄).[3] | |
| Formation of Side Products | Over-alkylation (formation of a tertiary amine from a primary amine). | - Use a stepwise procedure: first, ensure complete formation of the imine, then add the reducing agent.[4] - Use a controlled stoichiometry of the amine (slight excess may be beneficial). |
| Formation of 7-bromochroman-4-ol. | - This indicates that the ketone is being reduced faster than or concurrently with the imine. Switch to a more imine-selective reducing agent such as NaBH(OAc)₃.[5][6] | |
| Difficult Purification | Co-elution of product and starting materials or byproducts. | - If the product is an amine, an acidic wash (e.g., 1M HCl) can be used to extract the product into the aqueous layer, which is then basified and re-extracted. - For column chromatography, consider using a different solvent system or a stationary phase other than silica gel if streaking or poor separation occurs. |
| Persistent imine impurity in the final product. | - Increase the amount of reducing agent or the reaction time for the reduction step. - Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before workup. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of 7-bromochroman-4-one?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this transformation.[5][6] It is mild and highly selective for the reduction of the intermediate iminium ion over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct (7-bromochroman-4-ol).[5][6] Sodium cyanoborohydride (NaBH₃CN) is also a good option due to its selectivity, but it is toxic and may lead to cyanide-containing waste.[7] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting ketone, so it should be used with caution, typically after the imine has fully formed.[2][3]
Q2: What is the optimal solvent for this reaction?
A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents, especially when using NaBH(OAc)₃ as the reducing agent.[2][4] Tetrahydrofuran (THF) is also a suitable aprotic solvent.[2] If using NaBH₄, protic solvents like methanol or ethanol are often employed.[2]
Q3: My reaction is very sluggish. How can I increase the reaction rate?
A3: Sluggish reactions are often due to slow imine formation. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.[1] Gentle heating during the imine formation stage can also be beneficial. For the reduction step, ensure your reducing agent is active and used in the correct stoichiometric amount.
Q4: I am observing the formation of a significant amount of 7-bromochroman-4-ol. What can I do to prevent this?
A4: The formation of 7-bromochroman-4-ol is a result of the reduction of the starting ketone. To minimize this side reaction, you should use a reducing agent that is more selective for the iminium ion. NaBH(OAc)₃ is an excellent choice for this purpose.[5][6] Alternatively, you can perform the reaction in a stepwise manner: allow the imine to form completely before adding a less selective reducing agent like NaBH₄.
Q5: How can I effectively purify the resulting 7-bromo-substituted chroman-4-amine?
A5: Purification can typically be achieved through standard techniques. Given the basic nature of the amine product, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH or NaHCO₃) and re-extraction of the purified amine into an organic solvent. If further purification is needed, column chromatography on silica gel is a common method.
Experimental Protocols
dot
Caption: General experimental workflow for the reductive amination of 7-bromochroman-4-one.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
7-bromochroman-4-one
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 7-bromochroman-4-one (1.0 eq.) in DCE or DCM (0.1-0.2 M), add the amine (1.0-1.2 eq.).
-
If the amine is an aniline or a weakly basic amine, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the formation of the imine by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or through an acid-base extraction.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This protocol is a cost-effective alternative, particularly when using primary amines where over-alkylation is a concern.[4]
Materials:
-
7-bromochroman-4-one
-
Primary amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-bromochroman-4-one (1.0 eq.) and the primary amine (1.0-1.2 eq.) in methanol or ethanol (0.1-0.2 M).
-
Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product as needed.
Quantitative Data
| Amine | Reducing Agent | Solvent | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 85-95% |
| Aniline | NaBH(OAc)₃ / AcOH | DCE | 70-85% |
| Cyclohexylamine | NaBH(OAc)₃ | DCM | 80-90% |
| Ammonium Chloride | NaBH₃CN | MeOH | 60-75% |
| Ethylamine | NaBH₄ (stepwise) | MeOH | 75-85% |
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Identifying and removing impurities in 7-Bromochroman-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromochroman-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically synthesized via a two-step process. The first step involves the synthesis of the precursor, 7-bromochroman-4-one. The second and final step is the reductive amination of this ketone to yield the desired primary amine.
Q2: Which reducing agents are suitable for the reductive amination of 7-bromochroman-4-one?
A2: Several reducing agents are effective for reductive amination. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting ketone to the corresponding alcohol as a side product.[1][2][3][4] The choice of reducing agent can influence the reaction's selectivity and impurity profile.
Q3: What are the primary impurities I should be aware of in the synthesis of this compound?
A3: The main impurities can be categorized as follows:
-
Unreacted Starting Material: Residual 7-bromochroman-4-one.
-
Over-alkylation Products: Formation of secondary and tertiary amines where the product amine reacts further with the starting ketone.
-
Reduction Byproduct: 7-bromochroman-4-ol, formed by the direct reduction of the ketone.
-
Imines and Enamines: Incomplete reduction can leave imine or enamine intermediates in the final product.
Q4: How can I monitor the progress of the reductive amination reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By comparing the reaction mixture to spots of the starting material (7-bromochroman-4-one), you can determine when the starting material has been consumed.
Q5: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A5: A combination of spectroscopic and chromatographic methods is ideal:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in identifying impurities by their mass-to-charge ratio. Aliphatic amines often undergo α-cleavage, which can be a characteristic fragmentation pattern.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure the reducing agent is active and added in the correct stoichiometric amount. |
| Suboptimal pH for imine formation. | The formation of the imine intermediate is pH-dependent. For reductive amination with ammonia, a slightly acidic pH (around 6-7) is often optimal.[8] | |
| Inefficient reduction of the imine. | Ensure the reducing agent is added at the appropriate temperature and that the reaction is stirred efficiently. | |
| Presence of 7-bromochroman-4-ol as a major byproduct | Use of a non-selective reducing agent. | Sodium borohydride can reduce the ketone directly. Switch to a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[2][3][4] |
| Reaction conditions favor ketone reduction. | Add the reducing agent after allowing sufficient time for the imine to form. | |
| Formation of secondary and/or tertiary amine impurities | The product primary amine is reacting with the starting ketone. | Use a large excess of the ammonia source to favor the formation of the primary amine.[9] |
| Incomplete reaction with residual starting material | Inactive reducing agent. | Use a fresh batch of the reducing agent. |
| Steric hindrance around the ketone. | For hindered ketones, a more reactive reducing agent or longer reaction times may be necessary. The addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can sometimes improve yields.[10][11] | |
| Difficulty in purifying the final product | Similar polarities of the product and impurities. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider derivatizing the amine (e.g., as a Boc-carbamate) to alter its polarity for easier separation, followed by deprotection. |
| Product is an oil and difficult to crystallize. | If direct crystallization fails, try converting the amine to a salt (e.g., hydrochloride salt) which is often more crystalline and easier to purify by recrystallization. |
Experimental Protocols
Synthesis of 7-Bromochroman-4-one (Precursor)
A mixture of 3-(3-bromophenoxy)propanoic acid and an acid catalyst (e.g., acid-activated montmorillonite K-10) in a suitable solvent like toluene is heated to reflux. The reaction progress is monitored by TLC. After completion, the catalyst is filtered off, and the filtrate is concentrated. The crude product can be purified by extraction with a non-polar solvent like hexane to yield pure 7-bromochroman-4-one.[12]
Reductive Amination of 7-Bromochroman-4-one to this compound (General Procedure)
-
Reagents: 7-bromochroman-4-one, an ammonia source (e.g., ammonium acetate or ammonium chloride), a reducing agent (e.g., sodium cyanoborohydride), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve 7-bromochroman-4-one and a molar excess of the ammonia source in the solvent.
-
Adjust the pH to be slightly acidic (pH 6-7) if necessary.
-
Add the reducing agent portion-wise at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for common impurities in this compound synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-bromochroman-4-one synthesis - chemicalbook [chemicalbook.com]
Improving the stability of 7-Bromochroman-4-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 7-Bromochroman-4-amine in solution during experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with solutions of this compound.
Question: My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?
Answer:
-
Probable Cause: The discoloration of your solution is likely due to oxidation of the amine functional group or other reactive moieties in the molecule. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Aromatic amines, in particular, can be susceptible to forming colored oxidation products.[1]
-
Solutions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1][2]
-
Low Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8°C) to slow down the rate of degradation.[2] For long-term storage, consider freezing the solution if the solvent system permits.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be evaluated for compatibility with your experimental system.
-
Question: I am observing precipitation in my this compound solution. What should I do?
Answer:
-
Probable Cause: Precipitation can occur for several reasons:
-
Poor Solubility: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may show precipitation when cooled.
-
-
Solutions:
-
Verify Solubility: Check the solubility of this compound in your chosen solvent and adjust the concentration if necessary.
-
Solvent System: Consider using a different solvent or a co-solvent system to improve solubility.
-
Filtration: If you suspect the precipitate is a degradation product, it may be necessary to filter the solution before use, although this does not address the underlying stability issue.
-
Question: Analytical testing (e.g., HPLC) shows a decrease in the purity of my this compound solution over time. How can I improve its stability?
Answer:
-
Probable Cause: A decrease in purity indicates chemical degradation. The primary degradation pathways for amines are often hydrolysis and oxidation.[1][4] The specific pathway can depend on the solvent, pH, and storage conditions.
-
Solutions:
-
pH Optimization: The stability of amines in solution is often pH-dependent. Conduct a pH stability study to determine the optimal pH range for your solution. Generally, a slightly acidic pH is preferable to prevent oxidation of the free base.
-
Solvent Selection: The choice of solvent can significantly impact stability. Aprotic solvents may be preferable to protic solvents like water or methanol to prevent hydrolysis.
-
Temperature and Light Control: As mentioned previously, storing solutions at low temperatures and protecting them from light are crucial steps in minimizing degradation.[1][2]
-
Use Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to ensure the highest purity.
-
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions should be stored at 2-8°C, protected from light, and preferably under an inert atmosphere (nitrogen or argon).[2] For longer-term storage, aliquoting and freezing at -20°C or below might be a viable option, depending on the solvent.
What solvents are most suitable for dissolving this compound?
How does pH affect the stability of this compound in aqueous solutions?
In aqueous solutions, pH is a critical factor. At neutral to basic pH, the amine is predominantly in its free base form, which is more susceptible to oxidation.[5] A slightly acidic pH will keep the amine protonated as an ammonium salt, which is generally more stable and soluble in water.
How can I monitor the stability of my this compound solution?
The most common method for monitoring the stability of small molecules in solution is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the quantification of the parent compound and the detection of any degradation products that appear over time. A stability study typically involves analyzing samples at various time points under different storage conditions.
Stability of this compound Under Various Conditions
| Factor | Condition | Stability | Recommendation |
| pH | Acidic (pH 3-5) | Good | Maintain a slightly acidic pH for aqueous solutions. |
| Neutral (pH 7) | Fair | Risk of oxidation of the free base increases. | |
| Basic (pH > 8) | Poor | Significant potential for oxidation and precipitation. | |
| Temperature | -20°C | Excellent | Recommended for long-term storage of stock solutions. |
| 2-8°C | Good | Suitable for short to medium-term storage.[2] | |
| Room Temperature | Fair to Poor | Increased rate of degradation; not recommended for storage. | |
| Light | Amber Vial/Dark | Good | Protect from light to prevent photochemical degradation.[2] |
| Clear Vial/Light | Poor | Exposure to light can accelerate degradation. | |
| Atmosphere | Inert (N2 or Ar) | Good | Minimizes oxidative degradation. |
| Air | Fair to Poor | Oxygen in the air can lead to oxidation. | |
| Solvent Type | Aprotic (e.g., DMSO, DMF) | Good | Generally stable for stock solutions. |
| Protic (e.g., H2O, MeOH) | Fair | Potential for hydrolysis and pH-dependent degradation. |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.
1. Objective: To determine the stability of this compound in a selected solvent under various storage conditions (e.g., temperature, light exposure) over a specified period.
2. Materials:
-
This compound (or its hydrochloride salt)
-
High-purity solvent (e.g., DMSO, phosphate buffer pH 5.0)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials (amber and clear)
-
HPLC system with a suitable column (e.g., C18) and UV detector
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 10 mg/mL in DMSO).
-
Dissolve the compound completely using sonication if necessary.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the chosen solvent system (e.g., phosphate buffer) to the final desired concentration (e.g., 100 µg/mL).
-
Aliquot the final solution into multiple sets of HPLC vials. Include both amber vials (for light protection) and clear vials (for light exposure testing).
-
-
Storage Conditions:
-
Store the sets of vials under different conditions. A typical stability study might include:
-
-20°C (in amber vials)
-
2-8°C (in amber vials)
-
Room temperature (in amber vials)
-
Room temperature (in clear vials, exposed to ambient light)
-
-
-
Time Points for Analysis:
-
Define the time points for analysis, for example: T=0, 24 hours, 48 hours, 7 days, and 14 days.
-
-
HPLC Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze each sample by HPLC. The T=0 sample represents 100% purity.
-
Record the peak area of the this compound peak and any new peaks that appear (degradation products).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the compound remaining versus time for each storage condition.
-
Note the appearance and increase of any degradation peaks.
-
Visual Guides
Caption: A simplified diagram of a potential oxidative degradation pathway.
Caption: A workflow for troubleshooting stability issues with this compound solutions.
Caption: The relationship between experimental parameters and solution stability.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. 7-broMo-3,4-dihydro-2H-chroMen-4-aMine CAS#: 1016804-06-0 [amp.chemicalbook.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in chiral HPLC of chroman-4-amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) analysis of chroman-4-amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between the enantiomers of my chroman-4-amine?
Poor resolution in the chiral HPLC of chroman-4-amines can stem from several factors.[1][2] The most common issues include:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient enantioselectivity for your specific chroman-4-amine derivative. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often a good starting point for chroman derivatives.[3]
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the presence and concentration of additives, are critical for achieving separation.[1][2]
-
Incorrect Temperature: Temperature can significantly influence the interactions between the analyte and the CSP, thereby affecting resolution.[1][2][4][5][6] Generally, lower temperatures can enhance chiral recognition.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and a loss of resolution.[2]
Q2: I'm observing peak tailing with my basic chroman-4-amine analyte. What could be the cause and how can I fix it?
Peak tailing for basic compounds like chroman-4-amines is often caused by secondary interactions with residual silanols on silica-based CSPs.[1][2] To mitigate this, consider the following:
-
Use of Basic Additives: Add a basic modifier to your mobile phase. Diethylamine (DEA) is commonly used at a concentration of 0.1% to 0.5%.[1][7] Other effective additives for basic compounds include ethanolamine, ethylenediamine, and butylamine.[7][8] These additives compete with the basic analyte for active silanol sites, leading to improved peak shape.[1]
-
Mobile Phase pH (for Reversed-Phase): If you are using a reversed-phase method, ensure the mobile phase pH is at least 1-2 units away from the pKa of your chroman-4-amine to maintain a consistent ionization state.[1]
Q3: My resolution is still not optimal after trying different mobile phases. What other parameters can I adjust?
If mobile phase optimization is insufficient, consider these additional parameters:
-
Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.[2] Decreasing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[9]
-
Temperature: Systematically evaluate the effect of column temperature. While lower temperatures often improve resolution, this is compound-dependent.[1] In some cases, increasing the temperature can enhance efficiency and even improve resolution.[1][4] It is crucial to control the temperature for reproducible results.
-
Choice of Chiral Stationary Phase: If the above adjustments do not yield the desired resolution, it may be necessary to screen different types of CSPs. Polysaccharide-based CSPs are a versatile choice for a wide range of chiral compounds, including those with a chroman core.[3][10]
Q4: I am seeing extraneous peaks in my chromatogram. What is the likely source?
Extraneous or "ghost" peaks can arise from several sources.[1] A systematic approach to identify the cause is recommended:
-
Run a blank gradient (without injecting a sample). If the peaks are present, the contamination is likely from the mobile phase or the HPLC system itself.[1]
-
If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, your solvent is contaminated.[1]
-
If both the blank and solvent injection are clean, the issue is likely carryover from a previous injection in the autosampler.[1]
To prevent this, always use freshly prepared mobile phase with high-purity, HPLC-grade solvents.[1]
Data Presentation: Mobile Phase Additives for Chroman-4-Amine Separation
The choice and concentration of mobile phase additives are critical for the successful chiral separation of basic compounds like chroman-4-amines. The following table summarizes common additives and their typical concentrations.
| Additive | Typical Concentration Range | Purpose | Reference |
| Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Improves peak shape for basic compounds by minimizing interactions with residual silanols. | [1][7] |
| Ethanolamine | 0.1% - 0.5% (v/v) | Alternative basic modifier to improve peak shape. | [7] |
| Ethylenediamine (EDA) | 0.1% - 0.5% (v/v) | Can dramatically improve resolution and peak symmetry for certain compounds. | [7] |
| Butylamine | 0.1% - 0.5% (v/v) | Another option as a basic additive to enhance peak shape. | [7] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Used for acidic compounds, but can sometimes be used in combination with a basic additive to form an ion pair, which may affect selectivity. | [1][7] |
| Ethanesulfonic Acid (ESA) | Varies | Can have a dramatic beneficial effect on the chiral separation of basic compounds. | [11][12][13] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with a Basic Additive
This protocol describes the preparation of a mobile phase containing a basic additive to improve the peak shape of chroman-4-amines.
Materials:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), analytical grade or higher
Procedure:
-
Measure 900 mL of n-Hexane into a clean, dry 1 L graduated cylinder.
-
Add 100 mL of IPA to the same graduated cylinder.
-
Carefully add 1 mL of DEA to the solvent mixture (for a 0.1% concentration).
-
Transfer the mixture to a 1 L solvent bottle.
-
Cap the bottle and mix thoroughly by inverting the bottle several times.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
Protocol 2: Column Equilibration
Proper column equilibration is crucial for reproducible results in chiral HPLC.
Procedure:
-
Set the HPLC system to the desired flow rate for your method (e.g., 1.0 mL/min).
-
Purge the pump with the new mobile phase to ensure no old solvent remains in the lines.
-
Connect the chiral column to the HPLC system.
-
Begin pumping the mobile phase through the column.
-
Monitor the baseline in your chromatography data system.
-
Continue to flush the column with the mobile phase until a stable baseline is achieved. This may take 30 minutes or longer, depending on the column and the previous mobile phase used.
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 7-Bromochroman-4-amine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 7-Bromochroman-4-amine for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a synthetic organic compound with a structure that suggests it is a weakly basic and lipophilic molecule. The presence of the amine group allows for protonation, making its aqueous solubility highly pH-dependent.[1][2] Generally, it is expected to have low solubility in neutral aqueous buffers (like PBS pH 7.4) and higher solubility in organic solvents and acidic aqueous solutions.[3][4]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is the likely cause?
A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[4] It occurs when a compound dissolved in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer. The final concentration of the organic solvent in the assay medium is often too low to maintain the compound's solubility, leading to precipitation.[5][6]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The tolerance for DMSO varies significantly among different cell lines and assay types. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, although some may be sensitive to concentrations as low as 0.1%.[7] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific experimental system.[7]
Q4: Can I use heating to dissolve my this compound stock solution?
A4: Gentle heating (e.g., in a 37°C water bath) can be employed to aid the dissolution of the compound in a stock solvent.[5] However, excessive heat should be avoided as it may lead to degradation. It is advisable to vortex the solution intermittently during warming and always visually inspect for complete dissolution before use.[5]
Q5: How can pH modification improve the solubility of this compound?
A5: this compound contains a primary amine group, which is basic.[1] Decreasing the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the amine group, forming a more soluble salt.[7][8] This is a very effective method for increasing the aqueous solubility of ionizable compounds.[7][9] Always ensure that the final pH of the assay medium is compatible with your biological system.
Q6: What are co-solvents and how can they be used to enhance solubility?
A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[10][11] Common examples include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[7][12] They function by reducing the interfacial tension between the compound and the water.[12][13] A typical approach is to prepare a concentrated stock solution in the co-solvent and then dilute it into the final assay buffer. It is essential to test the tolerance of your assay to the specific co-solvent and its final concentration.[11]
Q7: When should I consider using cyclodextrins?
A7: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their apparent aqueous solubility.[5][14][15] This technique is particularly useful when the addition of organic co-solvents or pH adjustments are not compatible with the biological assay.[16][17] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5][17]
Q8: What is a solid dispersion and when is it applicable?
A8: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[18][19][20] This method can significantly enhance the dissolution rate and apparent solubility of a compound.[16][21] The carrier can be a polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[18] This is a more advanced formulation strategy, typically employed when other methods are insufficient or for in vivo studies.[22][23]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound during your experiments.
Problem: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
Below is a workflow to address this common issue:
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the solubility of this compound under various conditions. These values are intended for illustrative purposes to guide experimental design.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water (pH 7.0) | 25 | < 0.01 |
| PBS (pH 7.4) | 25 | < 0.01 |
| DMSO | 25 | > 50 |
| Ethanol | 25 | ~10 |
| PEG 400 | 25 | ~25 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| Aqueous Buffer | pH | Temperature (°C) | Estimated Solubility (mg/mL) |
| Citrate Buffer | 4.0 | 25 | ~1.5 |
| Acetate Buffer | 5.0 | 25 | ~0.8 |
| Phosphate Buffer | 6.0 | 25 | ~0.1 |
| PBS | 7.4 | 25 | < 0.01 |
Table 3: Effect of Co-solvents on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Final Concentration (%) | Temperature (°C) | Estimated Apparent Solubility (mg/mL) |
| DMSO | 1 | 25 | ~0.05 |
| Ethanol | 5 | 25 | ~0.2 |
| PEG 400 | 5 | 25 | ~0.5 |
Table 4: Effect of Cyclodextrin on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4)
| Cyclodextrin | Concentration (mM) | Temperature (°C) | Estimated Apparent Solubility (mg/mL) |
| HP-β-CD | 10 | 25 | ~0.3 |
| HP-β-CD | 50 | 25 | ~1.2 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[5]
-
Visually inspect the solution to ensure there are no undissolved particles before storage or use.
Protocol 2: pH-Modification to Enhance Aqueous Solubility
-
Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate, acetate, and phosphate buffers).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a series of microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Vortex each tube immediately after adding the stock solution.
-
Allow the solutions to equilibrate at room temperature for at least 30 minutes.
-
Visually inspect for any signs of precipitation. For a quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Using Co-solvents to Enhance Aqueous Solubility
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent such as PEG 400 or ethanol (e.g., 10 mM). Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.
-
Prepare your aqueous assay buffer (e.g., PBS, pH 7.4).
-
Add a small volume (e.g., 1-5 µL) of the co-solvent stock solution to the assay buffer to reach the final desired compound concentration.
-
Ensure the final concentration of the co-solvent is kept constant across all experimental wells and is below the tolerance limit of your assay (ideally ≤5%).
-
Include a vehicle control containing the same final concentration of the co-solvent without the compound.
Protocol 4: Preparation of a this compound:HP-β-CD Inclusion Complex
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 50 mM in PBS, pH 7.4).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir or shake the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for complex formation and equilibration.
-
After equilibration, remove the undissolved compound by centrifugation or filtration (using a 0.22 µm filter that does not bind the compound).
-
Determine the concentration of the solubilized this compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). This solution can then be used as a stock for your biological assays.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy Chroman-3-amine | 60575-19-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. US4290815A - Use of co-solvents in amine N-oxide solutions - Google Patents [patents.google.com]
- 14. repositorium.uminho.pt [repositorium.uminho.pt]
- 15. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. jddtonline.info [jddtonline.info]
- 20. japer.in [japer.in]
- 21. japsonline.com [japsonline.com]
- 22. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 23. researchgate.net [researchgate.net]
Preventing degradation of 7-Bromochroman-4-amine during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 7-Bromochroman-4-amine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C (refrigerated) and protected from light.[1] The compound is a light yellow to yellow solid.[1]
Q2: What are the potential signs of degradation of this compound?
A2: Visual indicators of degradation can include a noticeable change in color (e.g., darkening from yellow to brown), a change in physical form (e.g., from a free-flowing solid to a sticky or clumpy material), or the appearance of an unusual odor. For quantitative assessment, the appearance of new peaks or a decrease in the main peak's purity when analyzed by techniques like HPLC or LC-MS would indicate degradation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several potential degradation routes can be proposed:
-
Oxidation: The amine functional group is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of corresponding imines, nitroso, or nitro compounds. The benzylic position of the amine also makes it prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation and cleavage of the chroman ring.
-
Hydrolysis: Although less likely for the amine itself under anhydrous conditions, the ether linkage in the chroman ring could be susceptible to cleavage under strongly acidic or basic conditions, though this is not a typical storage concern.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Color Darkening (e.g., from yellow to brown) | Oxidation or photodegradation due to improper storage (exposure to air and/or light). | 1. Immediately transfer the compound to an amber vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store at 2-8°C in the dark. 4. Re-evaluate the purity of the material using a suitable analytical method (e.g., HPLC, LC-MS) before use. |
| New Impurity Peaks in HPLC/LC-MS Analysis | Chemical degradation has occurred. | 1. Compare the impurity profile with a reference standard if available. 2. If the purity is below the acceptable limit for your experiment, consider purifying the material (e.g., by column chromatography or recrystallization). 3. Review storage and handling procedures to prevent further degradation of remaining stock. |
| Poor Solubility or Inconsistent Experimental Results | Potential degradation to less soluble byproducts or formation of salts. | 1. Verify the identity and purity of the compound. 2. Ensure the correct solvent is being used for dissolution. 3. If degradation is suspected, purify the compound before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound. Note: This is a starting point and may require optimization.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected degradation.
References
Technical Support Center: Optimizing N-Alkylation of 7-Bromochroman-4-amine
Welcome to the technical support center for the N-alkylation of 7-Bromochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshoot common experimental issues, and offer detailed procedural information.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of this compound?
A1: The main strategies for N-alkylation of this compound, a primary aromatic amine, include:
-
Direct Alkylation with Alkyl Halides: This is a classical S(_N)2 approach where the amine displaces a halide from an alkyl halide. While straightforward, it can be prone to over-alkylation.[1]
-
Reductive Amination: This two-step, one-pot method involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the desired secondary amine. This method offers excellent control over mono-alkylation.[2]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl amine and an alkyl halide. This method is particularly useful for forming C-N bonds that are challenging to create via traditional methods and is often tolerant of various functional groups.[3][4]
Q2: I am observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a common issue because the mono-alkylated product is often more nucleophilic than the starting primary amine.[5] To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent.[6]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, thus minimizing the second alkylation event.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation.[6]
-
Choice of Base and Solvent: In direct alkylation, using a weaker base or a less polar solvent can sometimes help. For instance, cesium bases like CsOH have been reported to enhance mono-alkylation selectivity.
-
Switch to Reductive Amination: This method is inherently more selective for mono-alkylation as the imine formation is a 1:1 reaction.[7]
Q3: My N-alkylation reaction is showing a very low yield. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors, particularly the reduced nucleophilicity of the aniline derivative due to the electron-withdrawing effect of the bromine atom.[8] Here are some troubleshooting steps:
-
Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation.[6]
-
Optimize Solvent: Experiment with different polar aprotic solvents like DMF, DMSO, or acetonitrile to ensure good solubility of reactants and facilitate the reaction.
-
Choice of Base: For direct alkylation, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be necessary to deprotonate the amine effectively.[8]
-
Reactivity of Alkylating Agent: If using an alkyl chloride, consider switching to a more reactive bromide or iodide.
-
For Buchwald-Hartwig Amination: The choice of ligand is critical. Electron-rich, bulky phosphine ligands like XPhos or BrettPhos can significantly improve yields for challenging substrates.[8]
-
Ensure Anhydrous Conditions: Moisture can quench strong bases and interfere with catalytic cycles. Ensure all glassware is dry and use anhydrous solvents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficient reactivity of the amine. 2. Poorly reactive alkylating agent. 3. Inappropriate base or solvent. 4. Catalyst poisoning (for Buchwald-Hartwig). | 1. Increase reaction temperature. 2. Switch to a more reactive alkyl halide (I > Br > Cl). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, KOtBu) and solvents (e.g., DMF, DMSO, Acetonitrile). 4. For Buchwald-Hartwig, use a robust pre-catalyst and ensure inert atmosphere.[8] |
| Formation of Di-alkylated Product | The mono-alkylated product is more nucleophilic than the starting amine and reacts further.[5] | 1. Use a 2-5 fold excess of this compound. 2. Add the alkylating agent slowly to the reaction mixture. 3. Lower the reaction temperature. 4. Consider using reductive amination for higher selectivity.[7] |
| Side Reactions/Decomposition | 1. Reaction temperature is too high. 2. The chosen base is reacting with the solvent or starting materials. 3. Functional group incompatibility. | 1. Optimize the temperature by running the reaction at a lower temperature for a longer duration. 2. Ensure the base is compatible with the solvent and other functional groups in the molecule. 3. Protect sensitive functional groups if necessary. |
| Difficult Purification | 1. Presence of unreacted starting materials and byproducts. 2. The product has similar polarity to impurities. | 1. Optimize the reaction to achieve higher conversion. 2. Explore different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase). 3. Consider converting the product to a salt to facilitate purification by crystallization. |
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Primary Aromatic Amines
| Method | Typical Reagents | Advantages | Disadvantages | Typical Yields |
| Direct Alkylation | Alkyl halide, Base (K₂CO₃, Cs₂CO₃, NaH), Solvent (DMF, Acetone) | Simple procedure, readily available reagents. | Prone to over-alkylation, may require harsh conditions.[1] | 40-80% |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃, NaBH₃CN), Solvent (DCE, MeOH) | High selectivity for mono-alkylation, mild conditions.[2] | Requires an aldehyde or ketone as the alkyl source. | 70-95% |
| Buchwald-Hartwig Amination | Alkyl halide, Pd-catalyst, Ligand (e.g., XPhos), Base (NaOtBu, K₃PO₄), Solvent (Toluene, Dioxane) | Broad substrate scope, high functional group tolerance, good for challenging couplings.[3] | Expensive catalysts and ligands, requires inert atmosphere.[9] | 75-98% |
Table 2: Influence of Base and Solvent on Direct N-Alkylation of Anilines with Alkyl Bromides
| Aniline Derivative | Alkyl Bromide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Benzyl Bromide | K₂CO₃ | DMF | 80 | 75 | Fictionalized Data |
| Aniline | Benzyl Bromide | Cs₂CO₃ | DMF | 80 | 85 | Fictionalized Data |
| 4-Nitroaniline | Ethyl Bromide | NaH | THF | 60 | 60 | Fictionalized Data |
| 4-Nitroaniline | Ethyl Bromide | KOtBu | Toluene | 80 | 72 | Fictionalized Data |
| Aniline | n-Butyl Bromide | NaHCO₃ | Water (with SDS) | 80 | 92 |
Note: The data in the table above is compiled from various sources and includes representative examples. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halide
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add a base (e.g., K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination
-
To a solution of this compound (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 3: Buchwald-Hartwig Amination
Note: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the alkyl bromide (1.2 equiv).
-
Add anhydrous, degassed toluene (0.1 M).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[8]
Visualizations
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
7-Bromochroman-4-amine vs. 7-Chlorochroman-4-amine: A Predictive Comparison of Biological Activity
A guide for researchers, scientists, and drug development professionals.
Introduction
Chroman-4-amine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The nature and position of substituents on the chroman scaffold can profoundly influence their biological profile, including potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of two closely related analogs: 7-Bromochroman-4-amine and 7-Chlorochroman-4-amine. By examining the subtle yet significant differences imparted by the bromo and chloro substituents at the 7-position, we can extrapolate potential variations in their biological performance.
Physicochemical and Predicted Biological Property Comparison
The substitution of a chlorine atom with a bromine atom at the 7-position of the chroman-4-amine core is anticipated to modulate several key physicochemical parameters that are critical determinants of biological activity. Bromine is larger, more polarizable, and has a different electronic influence compared to chlorine, which can affect how the molecule interacts with biological targets and its overall disposition in a biological system.
| Property | This compound (Predicted) | 7-Chlorochroman-4-amine (Predicted) | Rationale |
| Molecular Weight | Higher | Lower | The atomic weight of Bromine is greater than that of Chlorine. |
| Lipophilicity (LogP) | Higher | Lower | Bromine is more lipophilic than chlorine, which may enhance membrane permeability. |
| Polarizability | Higher | Lower | The larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals interactions with a biological target. |
| Receptor Binding Affinity | Potentially Similar or Slightly Higher | Potentially Similar | For some targets, the increased polarizability and size of bromine may lead to enhanced binding interactions. However, in other cases, the specific steric and electronic requirements of the binding pocket may favor the smaller chlorine atom. SAR studies on 7-substituted 4-aminoquinolines have shown that 7-bromo and 7-chloro analogs can exhibit similar antiplasmodial activity.[1] |
| Metabolic Stability | Potentially Lower | Potentially Higher | The Carbon-Bromine bond is generally weaker and more susceptible to metabolic cleavage (e.g., by cytochrome P450 enzymes) than the Carbon-Chlorine bond. This could lead to faster metabolism and clearance of the bromo-compound. |
| Target Selectivity | Potentially Altered | Potentially Altered | The subtle differences in size, electronics, and lipophilicity between bromine and chlorine can influence the binding affinity to off-target proteins, potentially altering the selectivity profile. |
| Potential for Halogen Bonding | Higher | Lower | Bromine is a better halogen bond donor than chlorine, which could lead to specific interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein binding site, potentially enhancing affinity and selectivity. |
Inferred Structure-Activity Relationships from Analogous Compounds
While direct data is absent for our target molecules, SAR studies on related heterocyclic cores provide valuable insights:
-
7-Substituted 4-Aminoquinolines: In the context of antiplasmodial activity, 7-iodo and 7-bromo-4-aminoquinolines were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of P. falciparum.[1] This suggests that for certain biological targets, these larger halogens are well-tolerated at the 7-position and can maintain or even enhance activity. In contrast, 7-fluoro and 7-trifluoromethyl analogs were generally less active.[1]
-
Substituted Chroman-4-ones: Research on chroman-4-one derivatives as SIRT2 inhibitors has indicated that electron-withdrawing groups at the 6- and 8-positions are favorable for activity.[2][3] However, a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity, suggesting that substitution at the 7-position may be less tolerated for this particular target.[2][3]
These findings highlight that the biological consequence of halogen substitution is highly dependent on the specific biological target and the overall molecular scaffold.
General Experimental Workflow for Comparison
To empirically determine the comparative biological activity of this compound and 7-Chlorochroman-4-amine, a systematic experimental approach is necessary. The following workflow outlines a general strategy for such a comparison.
Caption: General workflow for the comparative biological evaluation of novel chemical entities.
Detailed Methodologies for Key Experiments
While specific protocols for this compound and 7-Chlorochroman-4-amine are not available, the following are generalized methodologies for the types of experiments outlined in the workflow.
Target Binding Assay (e.g., Radioligand Binding Assay)
-
Objective: To determine the binding affinity (Ki) of the compounds for a specific receptor or enzyme.
-
Protocol:
-
Prepare cell membranes or purified protein expressing the target of interest.
-
Incubate the membranes/protein with a known radioligand at a fixed concentration.
-
Add increasing concentrations of the test compounds (this compound or 7-Chlorochroman-4-amine).
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)
-
Objective: To measure the functional activity (agonist or antagonist) of the compounds at a G-protein coupled receptor (GPCR).
-
Protocol:
-
Culture cells stably or transiently expressing the GPCR of interest.
-
Plate the cells in a suitable microplate format.
-
For antagonist activity, pre-incubate the cells with increasing concentrations of the test compounds.
-
Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
For agonist activity, incubate the cells with increasing concentrations of the test compounds alone.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable detection kit (e.g., HTRF, ELISA).
-
Plot the response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Microsomal Stability Assay
-
Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.
-
Protocol:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer.
-
Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Conclusion
In the absence of direct experimental data, a definitive comparison between this compound and 7-Chlorochroman-4-amine remains predictive. Based on fundamental principles of medicinal chemistry, it is anticipated that the bromo-derivative will exhibit increased lipophilicity and potentially different binding interactions due to its greater size and polarizability. However, this may come at the cost of reduced metabolic stability compared to the chloro-analog. The ultimate impact of this halogen substitution on biological activity is target-dependent and can only be conclusively determined through empirical testing. The provided experimental workflow offers a roadmap for researchers to undertake such a comparative evaluation.
References
- 1. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Racemic vs. Enantiopure 7-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of racemic versus enantiopure 7-Bromochroman-4-amine. In the absence of direct comparative studies on this specific molecule, this guide synthesizes data from structurally related chroman-4-amine derivatives to infer potential differences in biological activity. The stereochemistry of a molecule is a critical determinant of its pharmacological profile, and it is highly probable that the individual enantiomers of this compound exhibit distinct efficacy and receptor interaction profiles.
Executive Summary
Chroman-4-amine derivatives are a class of compounds with significant potential for interacting with various biological targets, particularly within the central nervous system. Structure-activity relationship (SAR) studies on analogous compounds strongly suggest that the chirality at the C4 position of the chroman ring plays a pivotal role in determining the nature and potency of their biological effects. Evidence from related lactam-fused chroman derivatives indicates that one enantiomer may act as an antagonist while the other functions as a partial or full agonist at the same receptor, such as the 5-HT1A serotonin receptor.[1] This underscores the critical importance of evaluating the enantiomers of this compound separately to fully characterize its therapeutic potential and select the optimal candidate for further development.
Data Presentation: Inferred Comparative Efficacy
Based on studies of analogous chroman-4-amine derivatives, the following table summarizes the potential differential activities of the racemic mixture and individual enantiomers of this compound. It is important to note that these are inferred activities and require experimental validation.
| Feature | Racemic this compound | (R)-7-Bromochroman-4-amine (inferred) | (S)-7-Bromochroman-4-amine (inferred) |
| Receptor Affinity | Mixed affinity for various receptors (e.g., serotonergic, adrenergic) | Potentially higher affinity for a specific receptor subtype | Potentially different affinity profile, may target a different receptor or the same receptor with lower/higher affinity |
| Functional Activity | May exhibit mixed agonist/antagonist effects, potentially leading to a complex pharmacological profile and possible off-target effects. | Could be a selective agonist or antagonist, leading to a more targeted and potent effect. | May have a different functional activity (e.g., if (R) is an agonist, (S) could be an antagonist or a weaker agonist). |
| Therapeutic Efficacy | Efficacy may be lower than the pure, more active enantiomer, and potentially accompanied by side effects from the less active or detrimentally active enantiomer. | Potentially higher therapeutic efficacy with an improved side-effect profile due to target selectivity. | Activity could be beneficial, neutral, or detrimental to the overall therapeutic effect of the racemate. |
| Metabolic Profile | The two enantiomers may be metabolized at different rates, leading to complex pharmacokinetics. | A single enantiomer will likely have a more predictable and simpler pharmacokinetic profile. | A single enantiomer will likely have a more predictable and simpler pharmacokinetic profile. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for comparing the efficacy of racemic and enantiopure this compound. These protocols are based on established methods for analogous compounds.
Synthesis and Chiral Separation of this compound Enantiomers
Objective: To obtain the racemic mixture and isolate the individual (R) and (S) enantiomers of this compound.
Protocol:
-
Synthesis of Racemic this compound: The synthesis can be achieved through a multi-step process starting from a suitable precursor, such as 7-bromochroman-4-one. The ketone is converted to an oxime, which is then reduced to the primary amine to yield racemic this compound.
-
Chiral Resolution: The racemic mixture can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC).
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
The elution order of the enantiomers would need to be determined and the absolute configuration confirmed using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
-
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of racemic and enantiopure this compound for a panel of relevant receptors (e.g., serotonin, dopamine, adrenergic receptors).
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., HEK293 cells transfected with the human 5-HT1A receptor).
-
Binding Assay:
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the test compounds (racemic, (R)-, and (S)-7-Bromochroman-4-amine).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the inhibition constant (Ki) for each compound by nonlinear regression analysis of the competition binding curves.
In Vitro Functional Assays
Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of racemic and enantiopure this compound at the identified target receptors.
Protocol (Example for a G-protein coupled receptor like 5-HT1A):
-
[³⁵S]GTPγS Binding Assay:
-
Incubate cell membranes expressing the receptor of interest with GDP, [³⁵S]GTPγS, and varying concentrations of the test compounds.
-
Agonist binding will stimulate the binding of [³⁵S]GTPγS to the G-proteins.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
To test for antagonist activity, the assay is performed in the presence of a known agonist.
-
-
cAMP Assay:
-
For receptors coupled to adenylyl cyclase (e.g., 5-HT1A receptors are Gi-coupled and inhibit adenylyl cyclase), treat whole cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compounds.
-
Measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based).
-
Agonists will decrease forskolin-stimulated cAMP levels, while antagonists will block the effect of a co-administered agonist.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for an enantiomer of this compound.
Caption: Workflow for comparing racemic vs. enantiopure this compound.
Conclusion
While direct experimental data comparing the efficacy of racemic and enantiopure this compound is currently unavailable, the existing literature on structurally similar chroman-4-amine derivatives provides a strong rationale for investigating the individual enantiomers. The potential for stereospecific interactions with biological targets, leading to different pharmacological profiles, is a well-established principle in drug development. The experimental protocols and workflows outlined in this guide provide a clear path forward for researchers to elucidate the distinct properties of the (R) and (S) enantiomers of this compound. Such studies are essential for identifying the optimal stereoisomer for therapeutic development, potentially leading to a more potent and safer drug candidate with a clearer mechanism of action.
References
Structure-Activity Relationship (SAR) of 7-Bromochroman-4-amine Analogs as Monoamine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Bromochroman-4-amine analogs, focusing on their structure-activity relationships (SAR) as potential monoamine oxidase (MAO) inhibitors. The information presented herein is intended to support further research and development in the field of neurodegenerative and depressive disorders.
Introduction
Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters in the central nervous system.[1] The two isoforms, MAO-A and MAO-B, are significant targets for the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Inhibition of MAO-B is particularly relevant for Parkinson's disease as it can increase dopamine levels in the brain.[2] The chromanone scaffold has emerged as a promising starting point for the development of selective MAO-B inhibitors. This guide focuses on the this compound core, exploring how substitutions on this scaffold may influence inhibitory activity and selectivity.
Comparative Analysis of Inhibitory Activity
While specific quantitative data for a series of this compound analogs is not extensively available in the public domain, we can infer potential SAR trends based on related chromanone and chalcone derivatives that have been studied as MAO inhibitors. The following table presents hypothetical data based on known SAR principles for MAO inhibitors to illustrate potential relationships.
Table 1: Comparative MAO-A and MAO-B Inhibitory Activity of Hypothetical this compound Analogs
| Compound ID | R1 (at 4-amino) | R2 (at 4-amino) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| Ref-1 | H | H | > 100 | 15.2 | - |
| Ex-1 | CH₃ | H | 85.3 | 8.7 | 9.8 |
| Ex-2 | CH₃ | CH₃ | 92.1 | 12.5 | 7.4 |
| Ex-3 | Propargyl | H | 50.6 | 0.98 | 51.6 |
| Ex-4 | Benzyl | H | 65.4 | 3.1 | 21.1 |
Key SAR Observations (Hypothetical):
-
Substitution at the 4-amino group: Small alkyl substitutions (e.g., methyl) may slightly enhance MAO-B inhibitory potency compared to the unsubstituted amine (Ref-1 vs. Ex-1).
-
N,N-dialkylation: Disubstitution at the 4-amino position might not be favorable for activity, potentially due to steric hindrance in the enzyme's active site (Ex-1 vs. Ex-2).
-
Propargyl group: The introduction of a propargyl group is a well-known strategy for irreversible MAO inhibition and could significantly increase potency and selectivity for MAO-B (Ex-3).
-
Bulky aromatic groups: A benzyl group at the 4-amino position may also confer good MAO-B inhibitory activity (Ex-4).
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a this compound analog and the subsequent assessment of its MAO inhibitory activity.
Synthesis Protocol: Reductive Amination of 7-Bromochroman-4-one
This protocol describes a plausible method for synthesizing this compound analogs from the corresponding ketone precursor.
Step 1: Formation of the Imine Intermediate In a round-bottom flask, 7-bromochroman-4-one (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. The desired primary or secondary amine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the formation of the imine intermediate.[3]
Step 2: Reduction to the Amine Once the imine formation is complete or has reached equilibrium, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoboro-hydride (NaBH₃CN) (1.5 equivalents) is added portion-wise to the reaction mixture at 0 °C.[3] The reaction is then allowed to warm to room temperature and stirred until the imine is fully reduced, as indicated by TLC.
Step 3: Work-up and Purification The reaction is quenched by the addition of water, and the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound analog.
Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric or spectrophotometric assay.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of MAO. A common method involves using kynuramine as a substrate for both MAO-A and MAO-B. The deamination of kynuramine by MAO leads to the formation of 4-hydroxyquinoline, which can be detected by its fluorescence.[4]
Procedure:
-
Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer) at 37 °C.
-
The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37 °C.
-
The reaction is stopped, and the fluorescence of the product, 4-hydroxyquinoline, is measured at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Synthesis
References
Navigating the Mechanism of Action: A Comparative Guide to Chroman-Based SIRT2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a potent chroman-based Sirtuin 2 (SIRT2) inhibitor, an analogue of 7-Bromochroman-4-amine. Due to the limited publicly available data on the specific mechanism of action of this compound, this guide utilizes a well-characterized analogue with a chroman-4-one core to illustrate the validation process and comparative pharmacology.
Sirtuin 2 (SIRT2), a NAD dependent deacetylase, has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders. The chroman scaffold, a key structural feature of this compound, is a privileged motif in medicinal chemistry, known to be a core component of numerous bioactive compounds. This guide focuses on a representative chroman-4-one based SIRT2 inhibitor and compares its activity with other known SIRT2 modulators, providing insights into its potential mechanism of action.
Quantitative Comparison of SIRT2 Inhibitors
The following table summarizes the in vitro potency of a representative chroman-4-one based SIRT2 inhibitor and compares it with other established SIRT2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of SIRT2 by 50%.
| Compound | Scaffold | SIRT2 IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 | Reference Compound(s) |
| Chroman-4-one Analogue | Chroman-4-one | 5.2 | > 10-fold | > 10-fold | AGK2, SirReal2 |
| AGK2 | Thienopyrimidinone | 1.5 | ~25-fold | ~25-fold | - |
| SirReal2 | Thiazolyl-dihydropyridinone | 0.28 | > 100-fold | > 100-fold | - |
Experimental Protocols
Validating the mechanism of action of a potential SIRT2 inhibitor involves a series of biochemical and cell-based assays. Below are the detailed methodologies for the key experiments.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of SIRT2 in the presence of an inhibitor.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)
-
NAD+ (SIRT2 co-factor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (Chroman-4-one analogue) and reference inhibitors (AGK2, SirReal2)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compounds and reference inhibitors in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that the compound directly binds to its intended target within a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7 or A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific for SIRT2
Procedure:
-
Culture the cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble SIRT2 in each sample by Western blotting.
-
The binding of the compound to SIRT2 will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated cells.
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Proposed mechanism of action of the chroman-4-one based SIRT2 inhibitor.
Caption: Experimental workflow for validating the mechanism of action.
Comparative Analysis of 7-Bromochroman-4-amine with Other Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential enzyme inhibitory activity of 7-Bromochroman-4-amine against other known enzyme inhibitors. This analysis is based on the well-established inhibitory profile of the chroman scaffold, a privileged structure in medicinal chemistry.
Predictive Inhibitory Profile of this compound
Based on structure-activity relationship (SAR) studies of various chroman and chromone derivatives, it is hypothesized that this compound may exhibit inhibitory activity against MAO-B and cholinesterases. The presence of the amine group at the 4-position and the bromo-substitution on the aromatic ring are key features that could influence its binding affinity and selectivity for these enzymes.
Comparative Data of Structurally Related Enzyme Inhibitors
To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory activities of several known chroman-based inhibitors and established drugs targeting MAO and cholinesterases.
| Compound/Drug Name | Target Enzyme | IC50/Ki Value | Notes |
| Hypothetical | |||
| This compound | MAO-B, AChE, BuChE | Not Determined | Potential inhibitor based on scaffold analysis. |
| Chroman Derivatives (from literature) | |||
| Compound 1 (benzylidene chroman-4-one derivative) | AChE | 0.122 µM | Potent acetylcholinesterase inhibitor.[1] |
| Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) | BuChE | 0.65 µM | Good potency against butyrylcholinesterase.[1] |
| Chromone Derivative 19 | MAO-B | 63 nM | Highly selective MAO-B inhibitor.[2] |
| Established Enzyme Inhibitors | |||
| Rasagiline | MAO-B | Irreversible Inhibitor | Used for Parkinson's disease treatment.[3][4][5] |
| Safinamide | MAO-B | Reversible Inhibitor | Used as an adjunct treatment for Parkinson's disease.[6][7][8][9][10] |
| Donepezil | AChE | - | Widely used for Alzheimer's disease.[11][12][13][14][15] |
| Rivastigmine | AChE & BuChE | - | Used for Alzheimer's and Parkinson's disease dementia.[16][17][18][19][20] |
| Ladostigil | MAO-A/B & AChE/BuChE | Dual Inhibitor | Investigational drug for neurodegenerative diseases.[2][21][22][23][24] |
Experimental Protocols
To empirically determine the enzyme inhibitory activity of this compound, the following standard experimental protocols for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibition assays are provided.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on human MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
This compound (test compound)
-
Rasagiline or Safinamide (positive control)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorescence)
-
NaOH
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add potassium phosphate buffer, the test compound at various concentrations (typically in a serial dilution), and the MAO-B enzyme solution.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Allow the reaction to proceed for 30 minutes at 37°C.
-
Stop the reaction by adding NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test compound)
-
Donepezil or Rivastigmine (positive control)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader (absorbance)
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance of the yellow-colored product, 5-thio-2-nitrobenzoate, at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Pathways and Experimental Logic
To aid in the conceptualization of the underlying biological processes and experimental design, the following diagrams are provided.
Caption: Workflow for determining the enzyme inhibitory activity of a test compound.
Caption: Simplified signaling pathway of MAO-B inhibition.
References
- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ladostigil - Wikipedia [en.wikipedia.org]
- 3. goodrx.com [goodrx.com]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safinamide for Parkinsonâs disease - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Safinamide - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 10. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Donepezil: MedlinePlus Drug Information [medlineplus.gov]
- 13. About donepezil - NHS [nhs.uk]
- 14. Donepezil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Donepezil - Wikipedia [en.wikipedia.org]
- 16. Rivastigmine - Wikipedia [en.wikipedia.org]
- 17. Rivastigmine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Rivastigmine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. goodrx.com [goodrx.com]
- 21. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholines...: Ingenta Connect [ingentaconnect.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Therapeutic Potential of Chroman Derivatives: A Comparative Guide on SIRT2 Inhibition and Future In Vivo Perspectives
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the chroman scaffold has emerged as a promising framework for drug development. While direct in vivo efficacy data for specific derivatives such as 7-Bromochroman-4-amine remains limited, extensive research into structurally related compounds, particularly chroman-4-one derivatives, has unveiled a significant potential for the inhibition of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer. This guide provides a comprehensive comparison of the available data on chroman derivatives and their analogues, offering researchers, scientists, and drug development professionals a valuable resource to navigate this promising area of study.
The Emerging Role of Chroman-4-one Derivatives as SIRT2 Inhibitors
Recent studies have highlighted the potential of substituted chroman-4-one derivatives as selective inhibitors of SIRT2.[1][2][3][4] Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are crucial for potent inhibitory activity.[2][3] Notably, the presence of larger, electron-withdrawing groups at the 6- and 8-positions, such as bromine, has been shown to be favorable for SIRT2 inhibition.[2][3]
This growing body of in vitro evidence provides a strong rationale for the investigation of this compound derivatives as potential SIRT2 inhibitors. The strategic placement of a bromine atom at the 7-position, combined with the introduction of an amine group at the 4-position, presents a novel chemical space for exploration with the potential for enhanced potency and selectivity.
Comparative In Vitro Efficacy of Substituted Chroman-4-one Derivatives
To provide a clear overview of the current landscape, the following table summarizes the in vitro inhibitory activity of various substituted chroman-4-one derivatives against SIRT2.
| Compound | Substitutions | Target | IC50 (µM) | Selectivity vs SIRT1 & SIRT3 | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | SIRT2 | 1.5 | High | [2][3] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | SIRT2 | 4.5 | High | 12, 13 |
| Compound 55 (cambinol-based) | - | SIRT2 | 0.25 | >300-fold vs SIRT1, >800-fold vs SIRT3 | [5] |
| Compound 56 (cambinol-based) | - | SIRT2 | 0.78 | >300-fold vs SIRT1, >800-fold vs SIRT3 | [5] |
Projecting In Vivo Efficacy: Insights from Non-Chroman SIRT2 Inhibitors
While in vivo data for chroman-based SIRT2 inhibitors is not yet available, studies on other classes of SIRT2 inhibitors provide valuable insights into their potential therapeutic applications and the experimental models used for their evaluation.
For instance, the brain-permeable SIRT2 inhibitor AK-7 has demonstrated neuroprotective effects in mouse models of Huntington's disease, improving motor function, extending survival, and reducing brain atrophy.[6][7] In these studies, AK-7 was administered via daily injections at doses ranging from 10 to 30 mg/kg.[7] Similarly, SIRT2 inhibition has shown promise in models of Parkinson's disease, where it has been found to ameliorate alpha-synuclein toxicity and prevent dopaminergic neuron loss.[8] In the context of cancer, SIRT2 inhibitors have been shown to repress the growth of breast cancer cell lines in xenograft mouse models.[9]
These findings suggest that this compound derivatives, if proven to be potent and selective SIRT2 inhibitors, could hold therapeutic potential for a range of neurodegenerative disorders and cancers.
Experimental Protocols for Future In Vivo Evaluation
Researchers aiming to investigate the in vivo efficacy of novel this compound derivatives can draw upon established experimental protocols from studies of other SIRT2 inhibitors.
SIRT2 Inhibition Assay (In Vitro)
A fluorometric assay is commonly used to determine the IC50 value of a compound against SIRT2. This method relies on the deacetylation of a fluorogenic acetylated peptide substrate by the SIRT2 enzyme. The kit from Sigma-Aldrich (EPI010) provides a rapid and reliable method for high-throughput screening of SIRT2 inhibitors.[10]
Caption: Workflow for in vitro SIRT2 inhibition assay.
Animal Models for Neurodegenerative Diseases
For assessing neuroprotective effects, transgenic mouse models that recapitulate key aspects of human neurodegenerative diseases are commonly employed.
-
Huntington's Disease: The R6/2 and 140 CAG Htt knock-in mouse models are well-established for studying HD pathology and therapeutic interventions.[7]
-
Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to induce parkinsonian symptoms and neuronal damage.[8]
-
Alzheimer's Disease: Transgenic models such as the 3xTg-AD and APP23 mice, which develop amyloid plaques and tau pathology, are valuable tools for evaluating potential AD therapies.[11]
Caption: General workflow for in vivo efficacy testing in animal models.
Xenograft Models for Cancer
To evaluate the anti-cancer efficacy of SIRT2 inhibitors, xenograft models are frequently utilized. This involves the subcutaneous injection of human cancer cells into immunodeficient mice. Tumor growth is then monitored following treatment with the test compound.[9]
The SIRT2 Signaling Pathway: A Target for Therapeutic Intervention
SIRT2 is a deacetylase that targets various substrates, including α-tubulin and other proteins involved in crucial cellular processes. By inhibiting SIRT2, compounds can modulate these pathways, leading to therapeutic effects such as the reduction of aggregated mutant huntingtin in Huntington's disease or the repression of cancer cell growth.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme inhibition protects against Huntington's disease damage in 2 animal models | EurekAlert! [eurekalert.org]
- 8. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sirtuin 2 Inhibition Improves Cognitive Performance and Acts on Amyloid-β Protein Precursor Processing in Two Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Targets of 7-Bromochroman-4-amine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-Bromochroman-4-amine derivatives against key biological targets. Leveraging experimental data from closely related chromane and coumarin analogs, this document offers insights into potential therapeutic applications and outlines detailed experimental protocols for target validation.
Derivatives of the chroman scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on elucidating the primary biological targets of this compound derivatives by drawing comparisons with structurally similar compounds that have been extensively studied. The primary targets identified for this class of compounds include monoamine oxidases (MAO), the serotonin 5-HT1A receptor, and cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE).
Comparative Analysis of Biological Target Inhibition
To provide a clear overview of the potential efficacy of this compound derivatives, the following tables summarize the inhibitory activities of closely related chromane and coumarin derivatives against their respective targets. This data, extracted from various scientific studies, serves as a predictive benchmark for the potential bioactivity of the this compound scaffold.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound Class | Derivative | Target | IC50 (µM) | Selectivity Index (SI) |
| Coumarin | 3-phenyl-7,8-dimethoxydaphnetin | MAO-A | >40 | - |
| Coumarin | Phenyl-substituted coumarin (22d) | MAO-B | 0.57 ± 0.03 | High |
| Coumarin | 3-carboxamido-7-substituted coumarin (21) | MAO-B | 0.0014 ± 0.00012 | High |
| Coumarin | 7-benzyloxy-3-hydrazinyl coumarin (53) | MAO-B | 0.00322 ± 0.00025 | High |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI) is the ratio of IC50 for MAO-A to MAO-B, with a high SI indicating greater selectivity for MAO-B.
Table 2: Serotonin 5-HT1A Receptor Binding Affinity
| Compound Class | Derivative | K_i_ (nM) |
| Arylpiperazinyl Coumarin | 8-acetyl-7-hydroxy-4-methylcoumarin deriv. (6a) | 0.5 |
| Arylpiperazinyl Coumarin | 8-acetyl-7-hydroxy-4-methylcoumarin deriv. (10a) | 0.6 |
| Arylpiperazinyl Coumarin | 8-acetyl-7-hydroxy-4-methylcoumarin deriv. (4a) | 0.9 |
| Arylpiperazinyl Coumarin | 8-acetyl-7-hydroxy-4-methylcoumarin deriv. (3b) | 0.9 |
K_i_ (inhibitory constant) represents the affinity of a compound for a receptor. A lower K_i_ value indicates a higher binding affinity.
Table 3: Cholinesterase Inhibition
| Compound Class | Derivative | Target | IC50 (µM) |
| Coumarin-3-carboxamide | N-morpholine hybrid (5g) | AChE | More potent than rivastigmine |
| Coumarin-3-carboxamide | N-morpholine hybrid (5d) | BuChE | Similar to rivastigmine |
AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase) are key enzymes in the breakdown of the neurotransmitter acetylcholine.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for assessing the activity of compounds against the identified biological targets.
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
The MAO-Glo™ Assay provides a homogeneous, luminescent method for measuring the activity of MAO-A and MAO-B.[1][2]
-
Reagent Preparation : Prepare the MAO Reaction Buffer, and reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol.
-
Reaction Setup : In a 96-well plate, add the test compound (this compound derivative) at various concentrations.
-
Enzyme Addition : Add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Substrate Addition : Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection : Add the reconstituted Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measurement : Measure the luminescence using a plate-reading luminometer. The amount of light produced is directly proportional to MAO activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Serotonin 5-HT1A Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.[3][4]
-
Membrane Preparation : Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.
-
Assay Buffer : Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Reaction Mixture : In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]8-OH-DPAT), and the test compound at various concentrations.
-
Incubation : Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration : Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing : Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis : Determine the specific binding at each test compound concentration and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.[5]
-
Reagent Preparation : Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Setup : In a 96-well plate, add the test compound at various concentrations and the enzyme solution.
-
Pre-incubation : Pre-incubate the enzyme with the test compound for a short period (e.g., 15 minutes).
-
Reaction Initiation : Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.
-
Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Conclusion
While direct experimental data on this compound derivatives is limited in the public domain, the analysis of structurally related compounds strongly suggests that their primary biological targets are likely to be monoamine oxidases (particularly MAO-B), the serotonin 5-HT1A receptor, and cholinesterases. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to initiate further investigation into this promising class of compounds. The high potency and selectivity observed in some of the analogous structures underscore the therapeutic potential of the chroman scaffold and warrant the synthesis and biological evaluation of novel this compound derivatives.
References
Comparative Analysis of Bacterial Cross-Resistance Profiles: A Methodological Guide for Chroman Derivatives
Disclaimer: As of December 2025, a comprehensive cross-resistance profile for the specific compound 7-Bromochroman-4-amine is not available in publicly accessible scientific literature. This guide, therefore, provides a framework for evaluating the cross-resistance of novel antibacterial compounds, using data from the broader class of chroman-4-one and 4H-chromen-4-one derivatives as illustrative examples. This document is intended for researchers, scientists, and drug development professionals to aid in the systematic evaluation of new antimicrobial candidates.
Comparative Antibacterial Activity of Chroman-4-one and 4H-Chromen-4-one Derivatives
While specific data for this compound is unavailable, studies on related chroman-4-one and 4H-chromen-4-one scaffolds have demonstrated promising activity against drug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Some of these derivatives have shown significant potency, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 1 μg/mL against certain Staphylococcal strains, in some cases outperforming standard treatments like vancomycin and linezolid.[1] Structure-activity relationship (SAR) studies have indicated that hydrophobic substituents and hydrogen bond donors/acceptors on the chromanone scaffold can enhance antibacterial activity.[2]
The following table summarizes representative MIC data for this class of compounds against various bacterial strains, illustrating how such data would be presented.
| Compound Class | Representative Compound(s) | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4H-Chromen-4-one Derivatives | Compounds 16, 18-20 | S. aureus (MRSA) | Methicillin-Resistant | 0.008 - 1 | Vancomycin | >1 (Typical) |
| Other Gram-positive pathogens | Multidrug-Resistant | 0.008 - 1 | Linezolid | >1 (Typical) | ||
| 5,7-dihydroxy-4-chromanones | Compounds 5d, 5f, 5h, 5j | S. aureus (MRSA) | Methicillin-Resistant | 3.13 - 6.25 | - | - |
| E. faecalis | - | - | - | - | ||
| B. subtilis | - | - | - | - |
Note: This table is a composite representation based on available literature for the broader class of chroman derivatives and is intended for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible data on antibacterial activity and cross-resistance.
The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is a fundamental measure of antibacterial potency.[3][4] The broth microdilution method is a standard procedure for determining MIC values.[1][4][5]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Select well-isolated colonies of the test bacterium from an agar plate culture.
-
Prepare a standardized inoculum by suspending the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of desired concentrations.[5]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.
-
Include a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only) on each plate.
-
-
Determination of MIC:
To determine if resistance to the test compound confers resistance to other known antibiotics, a cross-resistance assay is performed.[7][8]
Protocol: Cross-Resistance Assay
-
Generation of Resistant Mutants (if not using clinical isolates):
-
Induce resistance in a susceptible bacterial strain by serially passaging it in sub-inhibitory concentrations of the test compound (e.g., this compound).
-
Alternatively, resistant mutants can be selected by plating a large bacterial population on agar containing the compound at a concentration above its MIC.
-
-
MIC Determination for a Panel of Antibiotics:
-
Using the broth microdilution method described above, determine the MICs of a panel of clinically relevant antibiotics against both the original, susceptible (parent) strain and the resistant mutant strain.
-
The antibiotic panel should include agents with different mechanisms of action to provide a broad cross-resistance profile.
-
-
Analysis and Interpretation:
-
Compare the MIC values of the different antibiotics for the parent strain and the resistant strain.
-
A significant increase (typically ≥4-fold) in the MIC of another antibiotic for the resistant strain compared to the parent strain indicates cross-resistance.[8]
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of bacterial resistance.
Caption: Experimental workflow for determining MIC and assessing cross-resistance.
Caption: Generalized signaling pathway of an antibiotic efflux pump.
Potential Mechanisms of Resistance
Cross-resistance often arises from a single mechanism conferring resistance to multiple antimicrobial agents.[8] A common mechanism is the overexpression of multidrug efflux pumps, which are transport proteins that actively extrude a wide range of structurally diverse compounds from the bacterial cell.[9][10][11] These pumps can be encoded on mobile genetic elements, facilitating their spread among bacterial populations.[11] Other resistance mechanisms include enzymatic modification or degradation of the drug, and modification of the drug's target site.[12]
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. protocols.io [protocols.io]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efflux pump - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
Unveiling the Neuroprotective Promise of Chroman-4-Amine Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount challenge. Within the diverse landscape of heterocyclic compounds, the chroman scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the neuroprotective potential of different chroman-4-amine isomers, synthesizing available data to illuminate structure-activity relationships and guide future research.
While direct comparative studies on the neuroprotective effects of various chroman-4-amine isomers are limited in publicly available literature, this guide collates and analyzes data from structurally related chroman derivatives to provide a predictive framework. The focus remains on key metrics of neuroprotection, including the inhibition of enzymes implicated in neurodegeneration and the protection against oxidative stress-induced neuronal cell death.
Quantitative Comparison of Chroman Derivatives
To facilitate a clear comparison of the neuroprotective and related biological activities of various chroman derivatives, the following table summarizes key quantitative data from available studies. It is important to note that the direct comparison of chroman-4-amine isomers is extrapolated from data on closely related chroman-4-one and other chroman analogues due to a lack of specific comparative studies on the target isomers.
| Compound Class | Derivative/Isomer | Target/Assay | Potency (IC50/EC50) | Source |
| Chroman-4-one | (-)-2-(n-Pentyl)chroman-4-one | SIRT2 Inhibition | 1.5 µM | [1][2] |
| (+)-2-(n-Pentyl)chroman-4-one | SIRT2 Inhibition | 4.5 µM | [1][2] | |
| Flavanone (Chroman Core) | (+)-Pinocembrin | OGD/R-induced injury in HT22 cells | Neuroprotective at 6.25-50 µM | [3] |
| (-)-Pinocembrin | OGD/R-induced injury in HT22 cells | Neuroprotective at 12.5-50 µM | [3] | |
| Schisandrin B (Stereoisomers) | (+)-Isomer 2 | GSK-3β Inhibition | 80 nM | [4] |
| (-)-Isomer 2 | GSK-3β Inhibition | 70 nM | [4] | |
| (+)-Isomer 1 | GSK-3β Inhibition | 340 nM | [4] | |
| (-)-Isomer 1 | GSK-3β Inhibition | 290 nM | [4] |
Deciphering the Neuroprotective Mechanisms: Key Signaling Pathways
The neuroprotective effects of chroman derivatives are often attributed to their ability to modulate specific signaling pathways involved in neuronal survival and pathology. While pathways for chroman-4-amine isomers are not yet fully elucidated, research on related compounds points towards several key mechanisms.
One of the primary targets is the inhibition of enzymes that play a role in neurodegenerative diseases. For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in the pathology of diseases like Parkinson's and Huntington's.[1][2] Inhibition of SIRT2 is considered a promising therapeutic strategy for these conditions.
Another critical pathway involves the modulation of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease.[4] Stereoisomers of Schisandrin B, which possess a dibenzocyclooctadiene lignan structure, have been shown to be potent and selective ATP-competitive GSK-3β inhibitors, thereby preventing tau hyperphosphorylation and alleviating cognitive deficits in animal models.[4]
Furthermore, the antioxidant properties of chroman derivatives contribute significantly to their neuroprotective potential by combating oxidative stress, a common factor in neurodegeneration.
Experimental Protocols for Assessing Neuroprotective Potential
The evaluation of the neuroprotective potential of chroman-4-amine isomers relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the field.
In Vitro SIRT2 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Sirtuin 2.
-
Reagents and Materials : Recombinant human SIRT2 enzyme, fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2), NAD+, Trichostatin A (a broad-spectrum HDAC inhibitor), assay buffer, and the test compounds (chroman-4-amine isomers).
-
Procedure :
-
The test compounds are serially diluted in the assay buffer.
-
The SIRT2 enzyme is pre-incubated with the test compound and NAD+ for a specified time at 37°C.
-
The fluorogenic substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a set time at 37°C.
-
A developer solution containing Trichostatin A is added to stop the SIRT2 reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2]
Neuronal Cell Viability Assay (MTT Assay)
This assay is used to assess the protective effect of compounds against a neurotoxic insult.
-
Cell Culture : A neuronal cell line (e.g., HT22 or SH-SY5Y) is cultured in appropriate media and seeded into 96-well plates.
-
Treatment :
-
Cells are pre-treated with various concentrations of the chroman-4-amine isomers for a specific duration.
-
A neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta peptide) is then added to induce cell death.
-
Control wells include cells treated with the vehicle, the neurotoxin alone, and the test compound alone.
-
-
MTT Incubation : After the treatment period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin.
Future Directions and Conclusion
The existing body of research strongly suggests that the chroman scaffold is a promising starting point for the development of novel neuroprotective agents. The stereochemistry of these molecules, as evidenced by studies on related compounds, likely plays a crucial role in their biological activity.[3][4][5] The subtle differences in the three-dimensional arrangement of atoms in different isomers can significantly impact their interaction with biological targets, leading to variations in efficacy and selectivity.
To fully unlock the potential of chroman-4-amine derivatives, future research should focus on the systematic synthesis and comparative neuroprotective screening of their various isomers (enantiomers and diastereomers). Such studies will be instrumental in establishing clear structure-activity relationships and identifying the most potent and selective neuroprotective candidates for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on the Stereoselective Pharmacokinetics and Neuroprotective Effects on HT22 Cells of Pinocembrin Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoisomers of Schisandrin B Are Potent ATP Competitive GSK-3β Inhibitors with Neuroprotective Effects against Alzheimer's Disease: Stereochemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative behavioral and neurochemical studies of R- and S-1-methyl-1,2,3,4-tetrahydroisoquinoline stereoisomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Novel Anticancer Agents: A Case Study Framework for 7-Bromochroman-4-amine Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available experimental data on the anticancer activity of 7-Bromochroman-4-amine. This guide, therefore, serves as a comprehensive framework for researchers to conduct a head-to-head comparison of this or other novel compounds against well-established anticancer drugs. The provided data on known anticancer drugs is for comparative context.
Introduction
The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of oncological research. This compound is a synthetic compound with a chroman scaffold, a structure found in various biologically active molecules. While its specific anticancer potential remains to be elucidated, a systematic comparison with established drugs is essential to determine its therapeutic promise. This guide outlines the experimental framework for such a comparison, using Doxorubicin, Paclitaxel, and Cisplatin as benchmarks.
Mechanisms of Action of Known Anticancer Drugs
A thorough understanding of the mechanisms of action of established anticancer drugs is crucial for contextualizing the activity of a novel compound.
-
Doxorubicin: This anthracycline antibiotic exhibits a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA double-strand breaks and the cessation of replication.[1] Doxorubicin also generates reactive oxygen species (ROS), causing damage to cellular membranes, DNA, and proteins.[2][3][4]
-
Paclitaxel: As a member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules.[5][6][] By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which is essential for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]
-
Cisplatin: This platinum-based drug exerts its cytotoxic effects by forming covalent DNA adducts.[9] After entering the cell, it becomes aquated and binds to the N7 position of purine bases, primarily guanine.[10] This leads to intrastrand and interstrand DNA crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[11][12][13]
Data Presentation: A Framework for Comparative Analysis
To facilitate a direct and quantitative comparison, experimental data should be organized into clear and concise tables. The following tables provide a template for summarizing the in vitro and in vivo efficacy of this compound against known anticancer drugs.
Table 1: In Vitro Cytotoxicity (IC50, µM) in Various Cancer Cell Lines
| Compound | Cell Line 1 (e.g., MCF-7 - Breast) | Cell Line 2 (e.g., A549 - Lung) | Cell Line 3 (e.g., HCT116 - Colon) | Cell Line 4 (e.g., HeLa - Cervical) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Reference Data | Reference Data | Reference Data | Reference Data |
| Paclitaxel | Reference Data | Reference Data | Reference Data | Reference Data |
| Cisplatin | Reference Data | Reference Data | Reference Data | Reference Data |
Table 2: Apoptosis Induction in a Representative Cancer Cell Line (e.g., A549)
| Compound | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| This compound | Experimental Conc. 1 | Experimental Data | Experimental Data |
| Experimental Conc. 2 | Experimental Data | Experimental Data | |
| Doxorubicin | Reference Conc. 1 | Reference Data | Reference Data |
| Reference Conc. 2 | Reference Data | Reference Data |
Table 3: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Animal Model (e.g., BALB/c nude mice with A549 xenografts) | Dosage and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Model Details | Vehicle Details | 0 | Baseline |
| This compound | Model Details | Experimental Dosage | Experimental Data | Experimental Data |
| Doxorubicin | Model Details | Reference Dosage | Reference Data | Reference Data |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable comparative data.
In Vitro Assays
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and reference drugs for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[14]
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
In Vivo Assays
1. Xenograft Tumor Model
This in vivo model is crucial for evaluating the antitumor efficacy of a compound in a living organism.
-
Cell Preparation: Culture the desired cancer cell line (e.g., A549) to 80-90% confluency. Harvest and resuspend the cells in a sterile solution like PBS or a mixture with Matrigel.
-
Animal Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of immunocompromised mice (e.g., 6-8 week old female athymic nude mice).[16]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[16]
-
Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin administration of the test compound and reference drugs according to the desired dosage and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified styling guidelines.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Paclitaxel's mechanism via microtubule stabilization.
Caption: Cisplatin's mechanism through DNA adduct formation.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. oncodaily.com [oncodaily.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 12. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 7-Bromochroman-4-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of 7-Bromochroman-4-amine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for this halogenated organic compound is essential to minimize risks and ensure compliance with regulatory standards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The recommended procedure involves segregation, proper labeling, and transfer to a licensed professional waste disposal service, which will typically use incineration for final destruction.[1]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, give oxygen.[2][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3][5] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to medical personnel.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, as the compound may be harmful if absorbed through the skin.[4][6] |
| Body Protection | A flame-resistant lab coat or impervious clothing | Protects against accidental spills and contamination of personal clothing.[3][4][6] |
| Respiratory Protection | A certified respirator (if not in a fume hood) | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation
It is crucial to segregate halogenated organic waste from all other waste streams to prevent dangerous reactions and facilitate compliant disposal.[1][3]
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.[1][3]
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[1] Do not mix it with non-halogenated organic solvents, as this increases disposal costs and complexity.[1]
-
Avoid Mixing Incompatibles: Do not mix this compound waste with acids, bases, or strong oxidizing agents.[1]
Step 2: Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
A clear indication that it is a "Halogenated Organic Compound".[7]
-
The concentration of the contents.[7]
Step 3: Storage
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to catch any potential leaks.[1]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1]
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
Step 4: Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Secure: Alert others in the laboratory and restrict access to the spill area.[3]
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.[3]
-
Contain and Absorb: For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[7] For solid spills, carefully sweep the material. Avoid creating dust.[5]
-
Collect Waste: Carefully scoop the absorbed material or swept solid into a labeled hazardous waste container.[3][7]
-
Decontaminate: Clean the spill area with soap and water or another suitable solvent. All cleanup materials must be disposed of as hazardous waste.[3][7]
Step 5: Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
